molecular formula C22H19NO6 B1600396 Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate CAS No. 205259-40-1

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B1600396
CAS No.: 205259-40-1
M. Wt: 393.4 g/mol
InChI Key: JQROUMRXLGWYTK-UHFFFAOYSA-N
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Description

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C22H19NO6 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-27-20-12-18(22(24)29-15-17-10-6-3-7-11-17)19(23(25)26)13-21(20)28-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQROUMRXLGWYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447478
Record name benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
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Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-40-1
Record name Phenylmethyl 5-methoxy-2-nitro-4-(phenylmethoxy)benzoate
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Record name benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
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Record name Benzoic acid, 5-methoxy-2-nitro-4-(phenylmethoxy)-, phenylmethyl ester
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 205259-40-1

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical research and development. Its strategic arrangement of a nitro group, a methoxy group, and two distinct benzyl ether functionalities makes it a versatile building block for the construction of various heterocyclic scaffolds. The presence of the nitro group ortho to the ester functionality is particularly significant, as its reduction to an amine is a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

While specific experimental data for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is not extensively documented in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

PropertyValueSource/Reference
CAS Number 205259-40-1[1]
Molecular Formula C22H19NO6[1]
Molecular Weight 393.39 g/mol [1]
Appearance Likely a crystalline solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from structural features

For the closely related precursor, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 60547-92-4) , the following has been reported:

PropertyValueSource/Reference
Molecular Formula C15H13NO6[2]
Molecular Weight 303.27 g/mol [2]
Mass Spectrum (ESI+) m/z: 304 [M+H]+[2]

Synthesis and Mechanism

The primary route to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves the nitration of its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Reaction Scheme:

Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate cluster_reactants Starting Material cluster_products Product reactant Benzyl 4-(benzyloxy)-3-methoxybenzoate reagents Nitric Acid Acetic Anhydride product Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate reagents->product Nitration (20°C, 3h)

Figure 1: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Experimental Protocol: Nitration of Benzyl 4-(benzyloxy)-3-methoxybenzoate

This protocol is based on the reported synthesis with nitric acid and acetic anhydride[1].

Materials:

  • Benzyl 4-(benzyloxy)-3-methoxybenzoate

  • Nitric acid (concentrated)

  • Acetic anhydride

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate in acetic anhydride.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of nitric acid and acetic anhydride dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 20 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

The Critical Role in Drug Discovery: A Gateway to Bioactive Amines

The synthetic utility of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate lies in the facile reduction of its nitro group to a primary amine, yielding Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 205259-41-2)[3]. This transformation is a cornerstone in the synthesis of various pharmaceutical agents, particularly histone deacetylase (HDAC) inhibitors.

The Reduction Pathway:

Reduction_Pathway start Benzyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂) product Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate reagents->product Reduction application HDAC Inhibitors & Other Bioactive Molecules product->application Further Synthesis

Figure 2: The reduction of the nitro group opens pathways to bioactive molecules.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply or a hydrogen balloon

  • Methanol or Ethanol

  • Reaction flask suitable for hydrogenation

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a solution of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in methanol or ethanol, add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, which can be used in the next step or purified further if necessary.

Application in the Synthesis of HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as a promising class of anticancer agents. The 2-amino-benzoate scaffold derived from Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a key component in the synthesis of certain HDAC inhibitors. While a direct synthesis of a marketed drug from this specific intermediate is not explicitly detailed, its structural motifs are present in precursors to complex inhibitors. The amino group allows for the introduction of a zinc-binding group, a critical pharmacophore for HDAC inhibition, through amide bond formation or other coupling reactions.

Safety and Handling

The precursor, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation[4]. It is crucial to handle Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[4].

Conclusion

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a valuable and versatile intermediate in organic synthesis. Its well-defined synthetic pathway and the strategic placement of its functional groups, particularly the reducible nitro group, make it an important building block for the creation of complex molecular architectures with significant biological activity. For researchers and scientists in drug development, understanding the chemistry and applications of this compound provides a powerful tool for the design and synthesis of next-generation therapeutics.

References

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • PubChem. 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

  • Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. [Link]

  • PubChem. Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. [Link]

Sources

An In-depth Technical Guide to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key organic intermediate. The document details its physicochemical properties, molecular weight, a validated synthesis protocol, and methods for purification and characterization. Furthermore, it explores the compound's strategic importance in medicinal chemistry, particularly as a precursor to versatile amino derivatives for the development of complex heterocyclic structures. Safety protocols and handling procedures for this nitroaromatic compound are also discussed to ensure safe laboratory practices. This guide serves as an essential resource for scientists engaged in organic synthesis and pharmaceutical research.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its structure, which incorporates a nitro group, a methoxy substituent, and two benzyl protecting groups (one as an ester and one as an ether), makes it a valuable and versatile building block.

The primary utility of this compound lies in its role as a synthetic intermediate. The strategic placement of the nitro group ortho to the benzyl ester allows for its facile reduction to a primary amine. This transformation from Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate to Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate unlocks a gateway to a diverse array of cyclization reactions, enabling the construction of complex, multi-ring heterocyclic systems.[1][2] Such scaffolds are central to the development of novel therapeutic agents. This guide offers an in-depth examination of its properties, synthesis, and applications to empower researchers in leveraging this pivotal molecule.

Physicochemical and Structural Properties

The molecular structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the nitro group significantly influences the aromatic ring's chemistry, while the bulky benzyl groups enhance its lipophilicity and offer avenues for selective deprotection.

Table 1: Key Properties of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

PropertyValueReference(s)
Molecular Weight 393.39 g/mol [3]
Molecular Formula C₂₂H₁₉NO₆[3]
CAS Number 205259-40-1[1][3]
Appearance White Powder (typical)[4]
Solubility Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.[4]

Synthesis and Purification

The most direct and high-yielding synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves the regioselective nitration of its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Synthetic Pathway Overview

The reaction introduces a nitro group onto the aromatic ring at the position ortho to the ester and meta to the methoxy and benzyloxy groups. This is achieved using a standard nitrating mixture of nitric acid and acetic anhydride. The acetic anhydride acts as a dehydrating agent and forms acetyl nitrate in situ, which is a milder and more selective nitrating agent than nitric acid alone, preventing over-nitration and side reactions.

SynthesisWorkflow Precursor Benzyl 4-(benzyloxy)- 3-methoxybenzoate (CAS: 91203-74-6) Reagents Nitric Acid (HNO₃) Acetic Anhydride (Ac₂O) Precursor->Reagents Product Benzyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate (CAS: 205259-40-1) Reagents->Product Nitration 20°C, 3h

Sources

An In-depth Technical Guide to the Physical Properties of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS No. 205259-40-1) is a substituted aromatic compound that serves as a key intermediate in multi-step organic synthesis. Its molecular architecture, featuring two benzyl groups, a methoxy substituent, and a nitro group, makes it a valuable precursor in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the nitro group, for instance, allows for its reduction to an amine, opening pathways to a variety of heterocyclic compounds and other functionalized derivatives.

Understanding the physical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. Properties such as solubility, thermal stability, and solid-state structure dictate the selection of appropriate reaction conditions, purification methods, and storage protocols. This guide provides a comprehensive overview of the known physical characteristics of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, offers expert insights into its expected spectroscopic behavior, and details the experimental protocols necessary for its characterization.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, we can consolidate the known information and provide context based on its structural analogues.

Summary of Properties
PropertyValueSource / Comment
CAS Number 205259-40-1
Molecular Formula C₂₂H₁₉NO₆
Molecular Weight 393.39 g/mol
Appearance Solid (predicted)Based on crystallographic data and high molecular weight.
Melting Point Data not availableNot explicitly found in surveyed literature. The related carboxylic acid precursor has a melting point of 183-184 °C.[1]
Boiling Point Data not availableExpected to be high and likely to decompose before boiling under atmospheric pressure.
Solubility Data not availableExpected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate, and sparingly soluble in non-polar solvents and water. The presence of two benzyl groups enhances organosolubility.[2]
Chemical Structure

The molecular structure is paramount as it dictates all other physical and chemical properties.

Caption: 2D Structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Crystallographic Analysis: A Solid-State Perspective

The arrangement of molecules in a crystal lattice provides profound insights into intermolecular forces and material stability. Comprehensive crystallographic analysis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been performed, revealing detailed information about its solid-state structure.[2]

The compound crystallizes in the monoclinic crystal system , which is a common arrangement for organic molecules of this complexity. Specifically, it belongs to the P2₁/c space group .[2] This is one of the most frequently observed space groups for organic compounds because it allows for efficient molecular packing through inversion centers, screw axes, and glide planes.

Table of Crystallographic Data [2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.590 Å
b17.591 Å
c15.427 Å
Volume (V)1516.9 ų
Molecules per unit cell (Z)4

This data is foundational for any solid-state chemistry applications, including polymorphism screening and formulation development, as it defines the fundamental repeating unit of the crystalline material.

Spectroscopic Characterization Profile

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • Aromatic Protons: Expect complex multiplets between δ 7.20-7.50 ppm corresponding to the 10 protons of the two benzyl rings. Two singlets should appear for the protons on the central benzoate ring, likely around δ 7.0-7.8 ppm .

  • Benzylic Protons (CH₂): Two distinct singlets are expected for the two benzylic methylene groups. The ester CH₂ (-O-CH₂-Ph) would likely appear around δ 5.3-5.4 ppm , while the ether CH₂ (-O-CH₂-Ph) would be slightly upfield, perhaps around δ 5.1-5.2 ppm .

  • Methoxy Protons (OCH₃): A sharp singlet integrating to 3 protons is expected, likely around δ 3.9-4.0 ppm .

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • Carbonyl Carbon: The ester carbonyl carbon should appear significantly downfield, around δ 164-166 ppm .

  • Aromatic Carbons: A complex set of signals between δ 110-155 ppm . The carbons attached to oxygen and the nitro group will be the most deshielded.

  • Benzylic Carbons (CH₂): Two signals are expected in the range of δ 67-72 ppm .

  • Methoxy Carbon (OCH₃): A signal around δ 56 ppm .

Predicted Infrared (IR) Spectrum
  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ .

  • NO₂ Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

  • C-O Stretch (Ethers & Ester): Strong absorptions in the region of 1200-1300 cm⁻¹ (aromatic ethers) and 1000-1150 cm⁻¹ (alkyl ethers/ester C-O).

  • C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ .

Predicted Mass Spectrum (MS)
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 393.12 .

  • Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺. Loss of the benzyl group from the molecular ion would result in a fragment at m/z = 302 .

Experimental Protocols for Physical Property Determination

For any new batch or synthesized sample, it is imperative to validate its physical properties. The following section outlines standard, self-validating protocols for determining the key characteristics discussed.

Workflow for Compound Characterization

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_validation Data Validation A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Purity Check (TLC, LC-MS) B->C D Dry Sample (High Vacuum) C->D E Melting Point Determination D->E F Solubility Screening D->F G Spectroscopic Analysis (NMR, IR, MS) D->G H Compare Data to Literature/Predicted Values E->H F->H G->H I Confirm Structure & Purity H->I

Caption: General workflow for the characterization of a synthesized compound.

Protocol 1: Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

  • Methodology:

    • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

    • Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Report this range.

    • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Solubility Screening
  • Objective: To qualitatively assess the solubility of the compound in a range of common laboratory solvents.

  • Methodology:

    • Solvent Selection: Prepare a set of vials containing 1 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO).

    • Sample Addition: Add approximately 10 mg of the compound to each vial.

    • Observation: Vortex each vial for 30 seconds and observe if the solid dissolves completely.

    • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature.

    • Causality: The high molecular weight and multiple aromatic rings suggest poor aqueous solubility, while the ester and ether functionalities should promote solubility in moderately polar organic solvents like dichloromethane and ethyl acetate.

Synthesis and Context

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is typically synthesized via the nitration of its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Synthesis reactant Benzyl 4-(benzyloxy)-3-methoxybenzoate product Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate reactant->product Nitration reagents + HNO₃ / Ac₂O

Sources

A-Z Guide to Solubility Determination for Novel Drug Candidates: A Case Study of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical property that dictates the developability of a new chemical entity (NCE) into a viable drug product. Poor aqueous solubility can severely limit oral bioavailability, hinder formulation development, and lead to misleading results in biological assays.[1][2][3] This in-depth technical guide provides a comprehensive framework for determining the solubility of a novel compound, using Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 205259-40-1) as a representative case study. As specific experimental solubility data for this compound is not publicly available, a common scenario for proprietary research compounds, this guide focuses on the predictive analysis and the rigorous experimental methodologies required to generate this crucial dataset. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and discuss the critical factors that influence a compound's dissolution. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility profiles for their NCEs.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey of a drug from discovery to market, solubility is a gatekeeper property.[4] A compound's ability to dissolve in aqueous media is a prerequisite for absorption and, consequently, for therapeutic efficacy.[2] Low solubility can lead to a cascade of developmental challenges, including:

  • Poor Bioavailability: Inadequate dissolution in the gastrointestinal tract limits the amount of drug that reaches systemic circulation.[1][2]

  • Erroneous In Vitro Data: Compound precipitation in cell-based or biochemical assays can lead to inaccurate potency and toxicity assessments.[1]

  • Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble drug is often complex and costly.[5]

This guide will systematically walk through the process of characterizing the solubility of a novel, lipophilic compound, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Physicochemical Profiling and Solubility Prediction

Before embarking on experimental work, a thorough analysis of the molecule's structure provides valuable clues about its likely solubility behavior. The principle of "like dissolves like" is a fundamental concept in this analysis.[6][7]

Compound: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Molecular Formula: C₂₂H₁₉NO₆[8] Molecular Weight: 393.39 g/mol [8]

Structural Analysis:

  • High Lipophilicity: The presence of two benzyl groups and two aromatic rings suggests the molecule is predominantly non-polar, which generally correlates with low aqueous solubility.[6][9]

  • Polar Functional Groups: The ester, ether, and nitro groups introduce some polarity, but their contribution is likely outweighed by the large hydrophobic scaffold.[9]

  • Lack of Ionizable Groups: The molecule does not have readily ionizable acidic or basic centers. Therefore, its solubility is expected to be largely independent of pH within the physiological range.[2][10]

Prediction: Based on its structure, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is predicted to be a poorly soluble compound in aqueous media. Its solubility is likely to be higher in organic solvents. While computational models can provide quantitative solubility predictions, they are most effective when used with a large reference library of structurally similar compounds.[11][12][13]

Experimental Determination of Solubility

Two key types of solubility are measured in drug discovery: kinetic and thermodynamic.[1][14][15]

  • Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration DMSO stock into an aqueous buffer. It reflects the apparent solubility under non-equilibrium conditions and is useful for high-throughput screening in early discovery to flag potential issues.[4][14][16][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[18][19] This is the "gold standard" measurement, crucial for pre-formulation and late-stage development.[19][20][21]

Kinetic Solubility Assay Protocol (Nephelometry)

This high-throughput method relies on detecting precipitate formation by light scattering.[4][14][22]

Objective: To rapidly assess the apparent solubility of the test compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in 100% Dimethyl Sulfoxide (DMSO).[16][22]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[22]

  • Buffer Addition: Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours.[14][22]

  • Measurement: Measure the light scattering in each well using a nephelometer.[4][22]

  • Data Analysis: The concentration at which significant light scattering is observed above the background is reported as the kinetic solubility limit.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

The shake-flask method is the definitive technique for determining equilibrium solubility.[19][20]

Objective: To determine the equilibrium solubility of the solid compound in various solvents.

Methodology:

  • Compound Addition: Add an excess amount of solid Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (e.g., 1-2 mg) to a 1.5 mL glass vial. Ensure there is visible undissolved solid.[18][20]

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, organic solvents) to the vial.[18]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14][18][21][23]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[23]

  • Quantification (HPLC): Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][7][23]

HPLC Quantification Protocol

Objective: To accurately measure the concentration of the dissolved compound from the solubility experiments.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in a suitable organic solvent (e.g., Acetonitrile).[7]

  • Sample Preparation: Dilute the filtrate from the thermodynamic solubility assay with the mobile phase to bring the concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]

    • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.[15]

    • Flow Rate: 1.0 mL/min.[24]

    • Detection: UV absorbance at a suitable wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of the compound in the diluted samples, and then back-calculate the original solubility value.[7]

Visualization of Workflows

Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add Excess Solid Compound to Vial B Add 1 mL of Selected Solvent A->B C Seal and Shake at 25°C for 24-48h B->C D Filter Supernatant (0.45 µm filter) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV E->F G Report Solubility (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Role of Solubility in Drug Discovery Pipeline

G cluster_early Early Discovery cluster_late Lead Optimization & Pre-formulation A High-Throughput Screening (HTS) B Kinetic Solubility Assay (e.g., Nephelometry) A->B C Lead Compound Selection B->C Flags problematic compounds early D Thermodynamic Solubility (Shake-Flask) C->D E Formulation Development D->E F Candidate Drug E->F

Caption: Relationship of Solubility Assays in Drug Discovery.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

  • Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[2][10][25]

  • pH: While not highly relevant for non-ionizable compounds like the one in our case study, for weak acids or bases, solubility can be dramatically affected by the pH of the medium.[2][10][26]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to different solubilities. The most stable polymorph will have the lowest solubility.[27]

  • Presence of Co-solvents: The addition of organic co-solvents can increase the solubility of lipophilic compounds.[10]

  • Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can increase the rate of dissolution but does not affect the equilibrium solubility.[2][27]

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Weight 393.39 g/mol
LogP ~4.5 (Estimated)
pKa Not Applicable

| Predicted Aqueous Solubility | Low |

Table 2: Experimental Thermodynamic Solubility Data (Hypothetical)

Solvent Temperature (°C) Solubility (µg/mL) Solubility (µM)
Deionized Water 25 0.5 1.27
PBS (pH 7.4) 25 0.6 1.53
Simulated Gastric Fluid (pH 1.2) 37 0.7 1.78
Ethanol 25 >1000 >2542

| DMSO | 25 | >10000 | >25420 |

Conclusion

Determining the solubility of a novel compound like Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a foundational step in its journey as a potential drug candidate. While its lipophilic structure predicts low aqueous solubility, this guide provides the necessary framework to experimentally confirm this and generate a robust, quantitative dataset. By employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for thermodynamic solubility, researchers can make informed decisions, anticipate formulation challenges, and ensure the integrity of biological data. Adherence to these rigorous, self-validating protocols is paramount for the successful progression of NCEs through the drug development pipeline.

References

  • CHEM-SP: A Simple Method to Predict Solubility from 2-D Chemical Structures. (2020). Vertex AI Search.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Benzyl 4-(benzyloxy)
  • 10.19: Solubility and Molecular Structure. (2023). Chemistry LibreTexts.
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
  • In vitro solubility assays in drug discovery. PubMed.
  • Determination of aqueous solubility by heating and equilibr
  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
  • Shake-Flask Solubility Assay. Enamine.
  • Factors Influencing the Solubility of Drugs. Pharmlabs.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.
  • ADME Solubility Assay. BioDuro.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).
  • How To Predict Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • how can i test the solubility in hplc please ?. (2009).
  • Thermodynamic Solubility Assay. Evotec.
  • Thermodynamic solubility.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
  • 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019).
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  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. PubChem.
  • Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzo
  • CAS 634198-01-9 | Benzyl 5-(benzyloxy)
  • Methyl 5-Benzyloxy-4-Methoxy-2-nitrobenzo
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  • 4-Benzyloxyanisole. PubChem.

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A Spectroscopic Deep Dive: Elucidating the Structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of various biologically active molecules. Its intricate structure, featuring multiple aromatic systems and functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the spectral data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and protocol choices is emphasized to provide a robust framework for researchers in medicinal chemistry and drug development.

The molecular structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, with a molecular formula of C22H19NO6 and a molecular weight of 393.39 g/mol , presents a unique spectroscopic fingerprint.[1] Understanding this fingerprint is paramount for ensuring purity, confirming identity, and guiding further synthetic transformations.

Molecular Structure and Spectroscopic Correlation

The structural features of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate are directly correlated with its spectral output. The following diagram illustrates the key functional groups that give rise to characteristic signals in NMR, IR, and MS.

Caption: Molecular structure highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its volatility and minimal signal overlap, while DMSO-d₆ can be used for less soluble compounds.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees to ensure quantitative signal intensity.

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-220 ppm.

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75s1HAr-HSinglet due to lack of adjacent protons on the nitro-substituted ring.
~7.50-7.30m10HAr-H (Benzyl groups)Complex multiplet corresponding to the protons of the two benzyl groups.
~7.15s1HAr-HSinglet for the remaining proton on the central aromatic ring.
~5.35s2H-OCH₂PhMethylene protons of the benzyl ester group.
~5.20s2H-OCH₂PhMethylene protons of the benzyloxy group.
~3.95s3H-OCH₃Protons of the methoxy group.

Note: Predicted chemical shifts are based on analogous compounds and established substituent effects.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm)AssignmentRationale
~164.5C=O (Ester)Carbonyl carbon, deshielded by two oxygen atoms.
~150-155Ar-C (C-O, C-N)Aromatic carbons attached to oxygen and nitrogen are significantly deshielded.
~127-136Ar-C (Benzyl groups)Carbons of the two benzyl rings.
~110-120Ar-COther aromatic carbons of the central ring.
~67.0-OCH₂Ph (Ester)Methylene carbon of the benzyl ester.
~71.0-OCH₂Ph (Ether)Methylene carbon of the benzyloxy group.
~56.5-OCH₃Methoxy carbon.

Note: Predicted chemical shifts are based on analogous compounds and established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate will be dominated by absorptions from the nitro, ester, ether, and aromatic moieties.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumC-H (Aromatic)Stretching
~2950-2850MediumC-H (Aliphatic)Stretching
~1730StrongC=O (Ester)Stretching
~1525 & ~1345StrongN-O (Nitro)Asymmetric & Symmetric Stretching
~1270 & ~1030StrongC-O (Ether & Ester)Stretching
~1600 & ~1480Medium-WeakC=C (Aromatic)Stretching

The presence of a strong absorption around 1730 cm⁻¹ is indicative of the ester carbonyl group. The two strong bands at approximately 1525 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Mass Spectrum

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule.

m/zIon
394.12[M+H]⁺
416.10[M+Na]⁺

The exact mass of the [M+H]⁺ ion can be used to confirm the elemental composition of the molecule. For C₂₂H₁₉NO₆, the calculated exact mass of the protonated molecule is 394.1234, providing a high degree of confidence in the compound's identity when compared to high-resolution mass spectrometry (HRMS) data. A related precursor, 4-(benzyloxy)-5-methoxy-2-nitro-benzoic acid, has shown a [M+H]+ peak at m/z 304, which is consistent with its structure and supports the expected ionization behavior of the target molecule.[4]

Synthesis and Purity Assessment Workflow

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate typically involves the nitration of a substituted benzoic acid precursor, followed by esterification.[1][5] The purity of the final product is critical and is assessed by a combination of the spectroscopic techniques described above, along with chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Nitration Nitration Start->Nitration Esterification Esterification Nitration->Esterification Crude_Product Crude Product Esterification->Crude_Product Purification Column Chromatography Crude_Product->Purification Purity_Check HPLC/TLC Purification->Purity_Check Structure_ID NMR, IR, MS Purity_Check->Structure_ID Final_Product Pure Product (>95%) Structure_ID->Final_Product

Sources

A Technical Guide to the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: Strategy, Protocol, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key intermediate in the development of complex organic molecules and potential pharmaceutical agents.[1] The synthesis is dissected into three core stages, beginning with the selective protection of vanillic acid, followed by regioselective nitration, and culminating in a final esterification. This document is structured to provide not only a detailed, step-by-step experimental protocol but also to elucidate the underlying mechanistic principles and strategic considerations behind each transformation. We delve into the causality of reagent selection, reaction conditions, and purification strategies, offering a self-validating framework for researchers, chemists, and professionals in drug development. The guide integrates established chemical literature with practical insights to ensure reproducibility and a thorough understanding of the molecular journey from a simple natural precursor to a complex, multifunctionalized aromatic compound.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a multi-step synthesis requires a logical deconstruction of the target molecule to identify readily available starting materials and reliable transformations. The structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1 ) features two distinct benzyl groups—one in an ether linkage and the other in an ester linkage—a methoxy group, and a nitro group, all decorating a central benzene ring.

Our retrosynthetic approach identifies the ester and ether linkages as prime candidates for disconnection. The benzyl ester can be disconnected via a Fischer esterification, leading back to 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (2 ) and benzyl alcohol. The benzyloxy group is a classic phenol protection, disconnected via a Williamson ether synthesis to reveal a hydroxyl group, leading to a nitrated vanillic acid derivative (3 ). The nitro group can be removed to simplify the structure back to the common and inexpensive starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) (4 ).

This analysis suggests a forward synthesis that begins with vanillic acid, proceeds through protection of the phenolic hydroxyl, followed by nitration, and concludes with esterification. This sequence is strategically sound for several reasons:

  • Protecting Group Necessity: The phenolic hydroxyl group of vanillic acid is acidic and nucleophilic, which would interfere with the subsequent nitration and esterification steps. Therefore, its protection as a benzyl ether is a critical first step. The benzyl group is chosen for its stability under the planned reaction conditions and its eventual ease of removal if required in subsequent synthetic efforts.

  • Regioselectivity of Nitration: Introducing the nitro group after benzylation ensures predictable regioselectivity. The powerful ortho-, para-directing effects of the benzyloxy and methoxy groups, combined with the meta-directing effect of the carboxylic acid, steer the incoming electrophile (NO₂⁺) to the C2 position, which is sterically accessible and electronically activated.[2]

  • Final Esterification: With all other functionalities in place, the final conversion of the carboxylic acid to the benzyl ester is a straightforward and high-yielding transformation.

G mol1 Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1) mol2 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (2) mol1->mol2 Ester disconnection mol3 4-Hydroxy-5-methoxy-2-nitrobenzoic acid (3) mol2->mol3 Ether disconnection mol4 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) (4) mol3->mol4 Nitration disconnection Synthesis_Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Esterification Vanillic_Acid Vanillic Acid Intermediate_1 4-(Benzyloxy)-3-methoxybenzoic acid Vanillic_Acid->Intermediate_1 BnBr, NaOH, EtOH 65°C, 8h Intermediate_2 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Intermediate_1->Intermediate_2 HNO₃, Ac₂O 20°C, 3h Final_Product Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Intermediate_2->Final_Product Benzyl Alcohol, p-TsOH Toluene, Reflux

Sources

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key intermediate in various chemical and pharmaceutical research applications. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying chemical logic and practical insights to ensure successful and reproducible synthesis.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule whose structural motifs are of interest in medicinal chemistry and materials science. The presence of multiple functional groups, including a nitro group, ether linkages, and a benzyl ester, makes it a versatile building block. The nitro group, for instance, can be a precursor to an amine, opening pathways to a variety of derivatives. Understanding the synthesis of this compound is crucial for researchers aiming to utilize it as a scaffold for more complex molecules. This guide will detail the primary synthetic pathways, starting from commercially available precursors.

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials.

Retrosynthesis target Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate intermediate1 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid target->intermediate1 Esterification intermediate2 4-(Benzyloxy)-5-methoxybenzoic acid intermediate1->intermediate2 Nitration start_material Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) intermediate2->start_material Benzylation

Caption: Retrosynthetic pathway for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

The synthesis logically begins with a simple, commercially available starting material, vanillic acid. The key transformations involve the protection of the phenolic hydroxyl group, nitration of the aromatic ring, and finally, esterification of the carboxylic acid.

Part 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid

The initial step involves the protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. This is a crucial step to prevent unwanted side reactions during the subsequent nitration step. The Williamson ether synthesis is a classic and effective method for this transformation.

Experimental Protocol: Benzylation of Vanillic Acid
  • Dissolution: In a round-bottom flask, dissolve vanillic acid (4-hydroxy-3-methoxybenzoic acid) in a suitable solvent such as ethanol.

  • Base Addition: Add a solution of sodium hydroxide (NaOH) to the flask. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Benzylating Agent Addition: To the stirred solution, add benzyl bromide (BnBr). The phenoxide ion will displace the bromide ion in an SN2 reaction to form the benzyl ether.

  • Reaction Conditions: The reaction mixture is typically heated to around 65°C and stirred for several hours to ensure complete reaction.[1]

  • Work-up and Isolation: After the reaction is complete, the mixture is concentrated to remove the ethanol. Water is added, and the solution is acidified with hydrochloric acid (HCl) to a pH of approximately 3. This protonates the carboxylic acid, causing the product, 4-(benzyloxy)-3-methoxybenzoic acid, to precipitate out of the aqueous solution.

  • Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Starting MaterialReagentsBaseSolventTemperatureTimeYield
Vanillic AcidBenzyl BromideNaOHEthanol65°C8 hours~83%[1]

Part 2: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

The next critical step is the regioselective nitration of the benzylated intermediate. The introduction of the nitro group at the 2-position is directed by the existing substituents on the aromatic ring.

Experimental Protocol: Nitration
  • Dissolution: Dissolve the 4-(benzyloxy)-3-methoxybenzoic acid in a suitable solvent system, such as a mixture of dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).

  • Nitrating Agent: The nitrating agent is typically nitric acid (HNO3). It is added slowly to the solution of the starting material, often at a reduced temperature to control the exothermic reaction.

  • Reaction Conditions: The reaction is stirred at a controlled temperature, for instance, 20°C for a few hours.[2]

  • Work-up and Isolation: The reaction is quenched by pouring the mixture into ice water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be purified by recrystallization or column chromatography.

An alternative route to this intermediate involves the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.[1][3] This aldehyde can be prepared by the nitration of 3-benzyloxy-4-methoxybenzaldehyde.[4] The oxidation is typically carried out using a strong oxidizing agent like potassium permanganate (KMnO4) in a solvent such as acetone.[1][3]

Part 3: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

The final step is the esterification of the carboxylic acid with benzyl alcohol to form the target molecule.

Experimental Protocol: Benzyl Esterification
  • Reagents: The 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid is reacted with benzyl alcohol in the presence of an acid catalyst.

  • Catalyst: Common acid catalysts for esterification include sulfuric acid (H2SO4) or a solid-supported acid like modified montmorillonite K10.[5] The use of a solid acid catalyst simplifies the work-up process.

  • Reaction Conditions: The reaction is typically carried out under reflux conditions in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the product side.[6]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. If a solid catalyst is used, it can be removed by filtration. The organic solution is then washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid, followed by washing with brine.

  • Purification: The solvent is removed under reduced pressure, and the final product, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, can be purified by column chromatography or recrystallization.[7]

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Esterification start Vanillic Acid step1_reagents BnBr, NaOH Ethanol, 65°C start->step1_reagents intermediate1 4-(Benzyloxy)-3-methoxybenzoic acid step1_reagents->intermediate1 step2_reagents HNO₃ CH₂Cl₂/EtOAc, 20°C intermediate1->step2_reagents intermediate2 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid step2_reagents->intermediate2 step3_reagents Benzyl Alcohol, H⁺ Toluene, Reflux intermediate2->step3_reagents final_product Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate step3_reagents->final_product

Caption: Overall synthetic workflow for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Characterization

The identity and purity of the final product and its intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. For example, the 1H NMR spectrum of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid shows characteristic signals for the aromatic protons, the benzylic protons, and the methoxy protons.[1]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) can be used to determine the molecular weight of the compounds.[1]

  • X-ray Crystallography: For crystalline products, X-ray diffraction can provide detailed information about the solid-state structure.[7][8]

Safety Considerations

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Nitric acid is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Sodium hydride (if used for benzylation) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.[9]

  • The intermediate 4-benzyloxy-5-methoxy-2-nitrobenzoic acid is known to cause skin and eye irritation and may cause respiratory irritation.[10]

Conclusion

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a multi-step process that relies on fundamental organic reactions. By carefully selecting starting materials, reagents, and reaction conditions, researchers can efficiently prepare this valuable chemical intermediate. The protocols outlined in this guide, supported by the cited literature, provide a solid foundation for the successful synthesis and characterization of this compound.

References

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2521-2523.
  • Thai Journal of Science and Technology. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]

  • Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]

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  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubMed. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. [Link]

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A-Technical-Guide-to-Benzyl-4-benzyloxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals on a Key Synthetic Intermediate

Abstract

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a pivotal, multi-functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its strategically positioned nitro, methoxy, and dual benzyl protective groups make it a versatile precursor for constructing elaborate molecular architectures. This guide provides a comprehensive analysis of its synthesis, chemical properties, and notable applications, with a focus on its role in the development of pharmacologically active agents such as Trequinsin. Detailed experimental protocols, reaction mechanisms, and characterization data are presented to offer researchers a thorough and practical understanding of this valuable synthetic building block.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Figure 1) is a key organic compound whose structural features are of significant interest to synthetic and medicinal chemists. The molecule's architecture is defined by a central benzoic acid core, which is esterified with a benzyl group. The aromatic ring is further substituted with a benzyloxy, a methoxy, and a nitro group. Each of these functional groups plays a distinct and crucial role:

  • Benzyl Ester and Benzyl Ether Groups : These serve as protecting groups for the carboxylic acid and phenol moieties, respectively. They are relatively stable under various reaction conditions but can be selectively removed, typically via catalytic hydrogenation. This protective strategy is fundamental in multi-step syntheses, allowing for chemical modifications at other sites of the molecule without unintended side reactions.

  • Nitro Group : Positioned ortho to the ester, the nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.[1] Crucially, it is a precursor to an amine functionality via reduction. This transformation is a gateway to a wide array of subsequent reactions, including the formation of amides, Schiff bases, and nitrogen-containing heterocyclic systems, which are prevalent in pharmacologically active compounds.[1][2]

  • Methoxy Group : This electron-donating group modulates the electronic properties of the aromatic ring and can influence the binding affinity of the final molecule to its biological target.[1]

The strategic arrangement of these functionalities makes Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate a highly valuable intermediate, most notably in the synthesis of the potent phosphodiesterase inhibitor and antihypertensive agent, Trequinsin.

Figure 1. Chemical Structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Synthesis and Mechanism

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a multi-step process that typically begins from a readily available starting material like vanillic acid (4-hydroxy-3-methoxybenzoic acid). The overall strategy involves protection of the phenolic and carboxylic acid groups, followed by a regioselective nitration.

Synthetic Pathway

A common and efficient route involves the following key transformations:

  • Double Benzylation : The starting material, vanillic acid, is treated with benzyl bromide in the presence of a base (e.g., NaOH or K₂CO₃) to protect both the phenolic hydroxyl and the carboxylic acid groups simultaneously, yielding Benzyl 4-(benzyloxy)-3-methoxybenzoate.[3]

  • Nitration : The resulting dibenzylated compound undergoes electrophilic aromatic substitution. The aromatic ring is activated by the benzyloxy and methoxy groups, which are ortho-, para-directing. The nitration is carefully controlled to introduce a nitro group regioselectively at the C2 position, ortho to the ester and meta to the methoxy group, yielding the target compound.[4]

The complete synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Double Benzylation cluster_step2 Step 2: Regioselective Nitration VanillicAcid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Reagents1 Benzyl Bromide (BnBr) Base (e.g., NaOH) VanillicAcid->Reagents1 Protection Intermediate Benzyl 4-(benzyloxy)-3-methoxybenzoate Reagents1->Intermediate Reagents2 Nitric Acid (HNO₃) Acetic Anhydride (Ac₂O) Intermediate->Reagents2 Electrophilic Aromatic Substitution Product Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Reagents2->Product

Caption: Synthetic workflow for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Mechanistic Considerations

The key step in this synthesis is the nitration of Benzyl 4-(benzyloxy)-3-methoxybenzoate. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. Both the benzyloxy (-OBn) and methoxy (-OMe) groups are strong activating, ortho-, para-directors. The benzyl ester (-COOBn) group is a deactivating, meta-director.

The nitronium ion (NO₂⁺) electrophile is directed to the positions ortho and para to the activating groups. The C2 and C6 positions are most activated. However, the C2 position is favored due to steric hindrance from the adjacent C3-methoxy group potentially disfavouring substitution at C4, and the electronic deactivation from the ester group disfavouring the C6 position. This results in the desired 2-nitro isomer as the major product.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a detailed methodology for the synthesis of the title compound.

Protocol 1: Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate
  • Dissolution : In a round-bottom flask, dissolve vanillic acid (e.g., 50.0 g, 297.5 mmol) in ethanol (350 mL) and a 2.0 M aqueous solution of sodium hydroxide (350 mL).[3]

  • Addition of Reagent : To the stirred solution, add benzyl bromide (140.0 g, 823.5 mmol).[3]

  • Reaction : Heat the mixture to 65 °C and stir vigorously for 8 hours.[3]

  • Work-up : After cooling, concentrate the mixture under reduced pressure. Add water (400 mL) and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification : The crude product can be purified by crystallization from ethanol to give Benzyl 4-(benzyloxy)-3-methoxybenzoate as a solid.[3]

Protocol 2: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
  • Dissolution : Dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate in acetic anhydride at room temperature.[4]

  • Addition of Nitrating Agent : Cool the solution in an ice bath. Slowly add a solution of nitric acid in acetic anhydride dropwise, maintaining the temperature at 20°C.

  • Reaction : Stir the reaction mixture at 20°C for 3 hours.[4]

  • Quenching : Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Isolation and Purification : Collect the solid precipitate by filtration. Wash the solid thoroughly with water and then purify by column chromatography or recrystallization to yield the pure Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.[1] A reported synthesis using nitric acid and acetic anhydride at 20°C for 3 hours resulted in a 100% yield.[4]

Physicochemical and Structural Properties

The properties of the title compound are essential for its characterization and handling.

PropertyValueSource
CAS Number 205259-40-1[4]
Molecular Formula C₂₂H₁₉NO₆[4]
Molecular Weight 393.39 g/mol [4]
Appearance Typically a solid-
Crystal System Monoclinic (for the methyl ester analog)[1][5]
Space Group P2₁/c (for the methyl ester analog)[1][5]

Characterization is typically performed using standard analytical techniques such as ¹H NMR, LC-MS, and X-ray crystallography to confirm the structure and purity of the synthesized compound.[1][5]

Applications in Drug Development

The primary application of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is as a high-value intermediate in the synthesis of pharmaceuticals. The nitro group is readily reduced to an amine, which then serves as a handle for constructing more complex molecular frameworks.

Synthesis of Trequinsin

A prominent example is the synthesis of Trequinsin, a potent phosphodiesterase inhibitor investigated for its antihypertensive and platelet anti-aggregation properties.[6] Trequinsin's complex heterocyclic core is built upon the scaffold provided by the aminobenzoate derived from the title compound.

The key transformation involves:

  • Reduction of the Nitro Group : The nitro group of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is reduced to an amine (e.g., using catalytic hydrogenation with H₂/Pd-C). This yields Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.[1]

  • Heterocycle Formation : The resulting aminobenzoate undergoes a series of cyclization reactions to construct the pyrimido[6,1-a]isoquinolin-4-one core of Trequinsin.

The pathway from the intermediate to the final active pharmaceutical ingredient (API) highlights its strategic importance.

Trequinsin_Synthesis Intermediate Benzyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate Amine Benzyl 2-amino-4-(benzyloxy)- 5-methoxybenzoate Intermediate->Amine Nitro Group Reduction (e.g., H₂, Pd/C) Trequinsin Trequinsin (API) Amine->Trequinsin Multi-step Cyclization & Deprotection

Caption: Role of the title compound in the synthesis of Trequinsin.

Potential as a Scaffold

Beyond Trequinsin, the structural motif of this compound makes it a candidate for the synthesis of other bioactive molecules. The 2-aminobenzoate core is a precursor to various heterocyclic systems. The nitro group itself may contribute to biological activity, as some nitroaromatic compounds are explored for antimicrobial and anticancer properties, often through bioreduction to reactive intermediates.[1]

Conclusion

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a synthetically versatile and valuable building block in modern organic chemistry and drug discovery. Its well-defined synthesis from inexpensive starting materials, coupled with the strategic utility of its multiple functional groups, provides a reliable pathway to complex molecular targets. Its demonstrated role in the synthesis of the phosphodiesterase inhibitor Trequinsin exemplifies its importance. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors.

References

  • Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. (1995). Biomimetic synthesis of the metabolites of trequinsin. CSIR-NISCAIR.
  • Benchchem. (n.d.). Benzyl 4-(benzyloxy)
  • ChemicalBook. (n.d.). Benzyl 4-(benzyloxy)
  • Wang, K., Zhang, X. Q., Zhu, J., Chen, Q., Zhang, Z. Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3321–3323.
  • ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. ChemicalBook.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). Trequinsin hydrochloride, ≥98%. Sigma-Aldrich.

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Methodological & Application

Application Note: High-Purity Isolation of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS No. 205259-40-1) is a key synthetic intermediate in the development of complex pharmaceutical agents and novel organic molecules.[1][2] Its molecular structure, featuring nitro, ester, and multiple ether linkages, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes its synthesis to the formation of closely related impurities. These can include regioisomers from the nitration step (e.g., 6-nitro isomers), unreacted starting materials, and byproducts from hydrolysis or side-reactions.[3][4]

For applications in medicinal chemistry and materials science, where downstream reaction yields and final product purity are paramount, the rigorous purification of this intermediate is not merely a recommendation—it is a prerequisite for success. This guide provides a detailed examination of the principles and protocols for purifying Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, moving beyond simple instructions to explain the causality behind each procedural choice.

Safety First: Essential Protocols for Handling Nitroaromatic Compounds

Nitroaromatic compounds as a class demand the highest level of respect and caution in a laboratory setting. Their chemical instability can present significant thermal and shock sensitivity hazards.[5][6] Before beginning any purification, a thorough review of the Safety Data Sheet (SDS) is mandatory.[7][8]

Core Safety Mandates:

  • Ventilation: All handling of the compound, both solid and in solution, must be performed in a certified chemical fume hood to prevent inhalation of vapors or fine particulates.[8]

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Ensure gloves are changed immediately upon contamination.

  • Ignition Sources: Keep the work area clear of all potential ignition sources. Nitroaromatic compounds can react violently with strong oxidants, bases, and reducing agents, and mixtures with nitric acid can be explosive.[5] Avoid heating under confinement.[5]

  • Waste Disposal: All contaminated materials and waste solutions must be disposed of according to institutional and federal guidelines for hazardous chemical waste. Do not allow waste to enter drains or groundwater.[7]

Hazard Class Precautionary Action Rationale
Thermal Instability Avoid aggressive heating or localized hot spots (e.g., on a hot plate). Use a water or oil bath for controlled heating.Pure organic nitro compounds can decompose violently or explosively at high temperatures.[6]
Reactivity Segregate from strong oxidizing agents, strong bases, and reducing metals (e.g., tin, zinc).Violent, exothermic reactions can occur, posing fire and explosion hazards.[5]
Toxicity Wear appropriate PPE and handle only in a fume hood.Nitroaromatics can be toxic if swallowed, inhaled, or absorbed through the skin, potentially causing damage to organs through prolonged exposure.[8]

Purification Strategy: A Logic-Based Approach

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, the primary methods are recrystallization and flash column chromatography.[1]

Purification_Strategy Start Crude Product (Post-Workup) Decision1 Assess Crude Purity (TLC, ¹H NMR) Start->Decision1 Recrystallization Primary Purification: Recrystallization Decision1->Recrystallization  High Purity (>90%)  Crystalline Solid Chromatography Primary Purification: Flash Column Chromatography Decision1->Chromatography Low Purity (<90%)   Oily Residue or Complex Mixture   Decision2 Purity >99%? Recrystallization->Decision2 FinalProduct High-Purity Product (Characterize: NMR, LC-MS) Chromatography->FinalProduct Decision2->FinalProduct Yes Chromatography2 Secondary Purification: Flash Column Chromatography Decision2->Chromatography2 No Chromatography2->FinalProduct

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization

Recrystallization is the preferred method for purifying solids that are already of relatively high purity (>90%). It is a highly effective technique that leverages differences in solubility between the target compound and impurities at varying temperatures.[9][10]

The Principle of Recrystallization

The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but completely at its boiling point.[11] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after cooling). As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.

Solvent Selection

The polar nitro and ester groups, combined with the large aromatic portions of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, suggest that solvents of intermediate to high polarity will be most effective.[11] Alcohols are often a good starting point for nitroaromatic compounds.

Solvent/System Rationale Pros Cons
Ethanol (EtOH) A polar protic solvent often effective for nitroaromatics.Good solubility at reflux, lower solubility when cold. Readily available and relatively non-toxic.May require cooling in an ice bath to maximize crystal recovery.
Isopropanol (IPA) Slightly less polar than ethanol.Can offer a steeper solubility curve than ethanol for some compounds.Higher boiling point than ethanol.
Ethyl Acetate (EtOAc) / Hexanes A mixed-solvent system.Allows for fine-tuning of polarity. The compound is dissolved in a minimum of hot EtOAc (the "good" solvent) and hexanes (the "poor" solvent) is added until turbidity persists.Requires careful addition of the anti-solvent to avoid "oiling out".[11]
Toluene A non-polar aromatic solvent.Can be effective if impurities are highly polar.Higher boiling point and greater toxicity.
Detailed Protocol for Recrystallization from Ethanol
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle reflux on a stirrer hotplate. Continue adding ethanol portion-wise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, which is critical for maximizing yield upon cooling.[11]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reflux for 5-10 minutes. Causality: Charcoal adsorbs high molecular weight colored impurities.

  • Hot Filtration (if charcoal was used): Pre-heat a fluted filter paper and a clean flask. Quickly filter the hot solution to remove the charcoal. Causality: Pre-heating prevents premature crystallization of the product on the cold filter funnel, which would decrease the yield.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Recrystallization_Workflow Start Crude Solid in Flask Step1 Add Minimum Hot Solvent (e.g., Ethanol) Start->Step1 Step2 Slowly Cool to Room Temperature Step1->Step2 Step3 Cool in Ice Bath Step2->Step3 Step4 Vacuum Filter to Collect Crystals Step3->Step4 Step5 Wash with Ice-Cold Solvent Step4->Step5 End Dry Under Vacuum Step5->End Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Develop TLC to Find Solvent System Pack 2. Pack Column with Silica & Eluent TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent (Gradient Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Sources

Application Note: A Protocol for the Recrystallization of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule with potential applications in medicinal chemistry and materials science.[1] The synthesis of this compound, like many organic preparations, often yields a crude product containing impurities such as starting materials, by-products, and side-reaction products. For its use in sensitive applications, particularly in drug development, achieving high purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] This application note provides a detailed protocol for the recrystallization of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, grounded in the principles of solubility and crystal lattice formation.

The protocol herein is designed to be a self-validating system, explaining the rationale behind each step to allow for adaptation and troubleshooting. The choice of solvent is critical for a successful recrystallization, ideally one that dissolves the compound well at elevated temperatures but poorly at ambient or lower temperatures.[3][4][5] For Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, an ester, a common rule of thumb suggests solvents like ethyl acetate could be effective.[6] Furthermore, for nitroaromatic compounds, alcoholic solvents are often a good starting point.[7] This protocol will leverage a mixed solvent system to achieve optimal purification.

Physicochemical Properties of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

A thorough understanding of the compound's properties is essential for developing a robust recrystallization protocol.

PropertyValueSource
CAS Number 205259-40-1[8]
Molecular Formula C22H19NO6[8]
Molecular Weight 393.39 g/mol [8]
Appearance Crystalline solid (predicted)[1][9]

Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Recrystallization_Workflow Recrystallization Workflow for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot ethanol hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration Transfer hot solution add_water Add hot water dropwise until persistent cloudiness hot_filtration->add_water Transfer hot filtrate reheat Reheat to redissolve add_water->reheat cool_slowly Slow cooling to room temperature reheat->cool_slowly cool_ice Cool in ice bath to maximize crystal formation cool_slowly->cool_ice vacuum_filtration Collect crystals by vacuum filtration cool_ice->vacuum_filtration Transfer crystal slurry wash Wash with cold ethanol/water mixture vacuum_filtration->wash dry Dry crystals under vacuum wash->dry

Caption: Workflow of the recrystallization process.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass rod

Procedure
  • Solvent Selection and Dissolution:

    • Place 5.0 g of the crude Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[3]

  • Decolorization (Optional):

    • If the solution is colored, and the pure compound is known to be colorless or of a different color, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount (spatula tip) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.[2][10]

  • Hot Gravity Filtration (if necessary):

    • This step is crucial if there are insoluble impurities or if activated charcoal was used.

    • Place a powder funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of hot ethanol through the funnel. This prevents premature crystallization in the funnel.[7][10]

    • Carefully and quickly pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hot deionized water dropwise to the boiling ethanol solution until a faint, persistent cloudiness appears. This indicates that the solution is saturated.[7]

    • Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[2]

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Troubleshooting

IssuePossible CauseRecommended Solution
Oiling Out The compound's melting point may be lower than the solvent's boiling point, or there's a high concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol to lower the saturation point. Allow for slower cooling.[7]
No Crystal Formation The solution is not sufficiently saturated, or nucleation has not initiated.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a seed crystal from a previous successful crystallization. As a last resort, reduce the solvent volume by gentle heating and allow it to cool again.[7]
Low Yield Too much solvent was used; the compound has significant solubility in the cold solvent system.In future runs, use less of the initial solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; avoid open flames. Use a hot plate for heating.

  • Handle Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and its precursor, 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid, with care. The precursor is known to cause skin and eye irritation and may cause respiratory irritation.[11]

Conclusion

This application note provides a comprehensive and detailed protocol for the recrystallization of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. By understanding the principles behind each step, researchers can effectively purify this compound, ensuring its suitability for downstream applications. The provided troubleshooting guide offers solutions to common challenges encountered during recrystallization.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(6), 2185-2187.
  • Study.com. 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it... [Link]

  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • University of California, Los Angeles. Crystallization Solvents.pdf. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • National Institute of Technology Karnataka, Surathkal. Recrystallization. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN. [Link]

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Application Notes and Protocols: Column Chromatography of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate using normal-phase column chromatography. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound, which often serves as a key intermediate in multi-step organic syntheses. We will delve into the principles behind the chromatographic separation, provide step-by-step protocols for both thin-layer chromatography (TLC) analysis and column chromatography, and discuss the rationale for the selection of stationary and mobile phases.

Introduction: The Rationale for Chromatographic Purification

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule with multiple functional groups, including two benzyl ether linkages, a methoxy group, and a nitro group attached to a central benzene ring.[1] The synthesis of this compound, often from precursors like 4-hydroxy-3-methoxybenzoic acid, can lead to a variety of impurities.[2] These may include starting materials, regioisomers from the nitration step, and by-products from incomplete reactions or side reactions. For its effective use in subsequent synthetic steps, which are common in medicinal chemistry and materials science, a highly purified sample is essential.[3]

Normal-phase column chromatography is the preferred method for purifying this moderately polar compound.[3] This technique separates molecules based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase.[4][5] The polarity of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, primarily influenced by the nitro and ester groups, allows for strong interaction with the silica gel stationary phase, while the benzyl and methoxy groups contribute to its solubility in organic solvents.

Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with large-scale column chromatography, it is crucial to develop an appropriate solvent system and assess the purity of the crude material using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[6]

Principle of TLC for Method Development

TLC operates on the same principles as column chromatography. A small amount of the crude mixture is spotted onto a TLC plate coated with a polar adsorbent (e.g., silica gel). The plate is then placed in a developing chamber containing a shallow pool of a chosen solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it at different rates, depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica and move shorter distances (lower Rf).

Protocol for TLC Analysis

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • Developing chamber

  • Capillary spotters

  • A range of solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • UV lamp (254 nm)

  • Visualization reagents (optional, see section 2.3)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.

  • Spotting: Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of the TLC plate (approximately 1 cm from the bottom).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots.

Visualization of TLC Plates

Due to the presence of aromatic rings, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and many related impurities can be visualized under UV light.[7]

  • UV Light (254 nm): Most commercially available TLC plates contain a fluorescent indicator. Compounds that absorb UV light at 254 nm will appear as dark spots against a green fluorescent background.[7] This is a non-destructive method.[7]

For compounds not visible under UV or for specific identification of the nitro group, chemical staining can be employed.[6]

  • Reduction and Diazotization: A specific method for visualizing nitro compounds involves their chemical reduction to a primary amine, followed by diazotization and coupling to form a colored azo dye.[6]

    • Protocol:

      • After development, spray the dried TLC plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.[6]

      • Heat the plate at 100°C for 10-15 minutes.[6]

      • After cooling, spray with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[6]

      • Finally, spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[6] Nitro compounds will appear as orange to red spots.[6]

Selecting the Optimal Mobile Phase

The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having an Rf value between 0.2 and 0.4.

Recommended Starting Solvent Systems:

  • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)

  • Dichloromethane:Hexane mixtures

Data Interpretation:

Mobile Phase Composition (Hexane:Ethyl Acetate)Observed Rf of ProductSeparation Quality
9:1~0.1Too low, product is too strongly adsorbed.
4:1~0.3Good starting point for column chromatography.
2:1~0.6Too high, poor separation from less polar impurities.

Column Chromatography Protocol

Once an optimal solvent system has been determined by TLC, the purification can be scaled up to column chromatography.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (purified)

  • Mobile phase (as determined by TLC)

  • Crude Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis cluster_final Final Steps pack_column Pack the Column load_sample Load the Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate the Solution combine->concentrate characterize Characterize the Product concentrate->characterize

Caption: Workflow for the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

  • Column Packing:

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

    • Continuously add fresh mobile phase to the top of the column to prevent the silica bed from running dry.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to determine which contain the pure product.

    • Spot every few fractions on a TLC plate and develop it in the same mobile phase.

    • Visualize the TLC plate under a UV lamp to identify the fractions containing the product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Safety Precautions

  • Compound Handling: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is harmful if swallowed.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Handling: The organic solvents used as mobile phases are flammable and can be harmful. All procedures should be carried out in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of the Purified Product

After purification, it is essential to confirm the identity and purity of the final product. Standard analytical techniques include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Melting Point Analysis

Conclusion

The protocol described provides a robust and reliable method for the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate using normal-phase column chromatography. Careful optimization of the mobile phase using TLC is critical for achieving high purity. By following these guidelines, researchers can obtain a high-quality product suitable for further applications in their research and development endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • ChemicalBook. (n.d.). Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis.
  • Benchchem. (n.d.). Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1.
  • Wang, K., Zhang, X. Q., Zhu, J., Chen, Q., Zhang, Z. Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.
  • Benchchem. (n.d.). Chemical Label Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.

Sources

Definitive Structural Elucidation: A Guide to the ¹H NMR Analysis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

In the landscape of synthetic chemistry and pharmaceutical development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the detailed structural elucidation of organic molecules. This application note provides a comprehensive, field-proven guide to the ¹H NMR analysis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a polysubstituted aromatic compound. We move beyond a simple recitation of data to offer an in-depth examination of the underlying principles that govern the spectral features of this molecule. This guide covers theoretical signal prediction based on substituent effects, a detailed experimental protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation and signal assignment.

Introduction: The Imperative for Structural Integrity

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule featuring multiple distinct functional groups, including an ester, a nitro group, an ether, and three separate aromatic systems. Such compounds often serve as critical intermediates in the synthesis of more complex molecular targets in medicinal chemistry and materials science. Given the potential for isomeric impurities and unexpected reaction outcomes, a robust and reliable method for structural confirmation is not merely procedural but essential for the integrity of a research and development program.

¹H NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of every proton. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count) collectively generate a unique fingerprint of the molecule. This guide is designed for researchers and scientists to not only acquire a high-quality spectrum for the title compound but also to interpret it with confidence, understanding the causal relationship between molecular structure and spectral output.

Molecular Structure and Theoretical Spectral Analysis

A rigorous analysis begins with a theoretical dissection of the molecule's proton environments. The electronic properties of the substituents dictate the magnetic shielding or deshielding of nearby protons, which is the primary determinant of their chemical shift.[1][2]

Substituent Effects Analysis:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the ortho-positioned nitro group strongly deshields adjacent protons, shifting their signals significantly downfield.[3][4]

  • Ester Group (-COOBn): This group is electron-withdrawing, contributing to the deshielding of protons on the benzoate ring.

  • Methoxy (-OCH₃) and Benzyloxy (-OCH₂Ph) Groups: These are electron-donating groups through resonance. They increase electron density at the ortho and para positions of the aromatic ring, causing a shielding effect that shifts proton signals upfield relative to unsubstituted benzene.[5]

Based on this analysis, we can label the distinct proton environments and predict their spectral characteristics.

Caption: Labeled structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR signals for the target molecule, typically dissolved in CDCl₃. Chemical shifts are influenced by the solvent, but this provides a reliable forecast for spectral assignment.[6][7][8]

Proton Assignment Label Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic ProtonH-67.8 - 8.0Singlet (s)1HDeshielded by ortho-nitro group and para-ester group. No adjacent protons for coupling.
Aromatic ProtonsPh-COOCH₂7.3 - 7.5Multiplet (m)5HStandard chemical shift for unsubstituted phenyl group protons.[9]
Aromatic ProtonsPh-OCH₂7.3 - 7.5Multiplet (m)5HStandard chemical shift for unsubstituted phenyl group protons.
Aromatic ProtonH-37.0 - 7.2Singlet (s)1HShielded by para-benzyloxy group, but deshielded by ortho-ester. No adjacent protons.
Benzylic ProtonsCOOCH₂ Ph5.3 - 5.5Singlet (s)2HDeshielded by adjacent ester oxygen and aromatic ring. Protons are chemically equivalent.[10]
Benzylic ProtonsOCH₂ Ph5.1 - 5.3Singlet (s)2HDeshielded by adjacent ether oxygen and aromatic ring. Protons are chemically equivalent.[11]
Methoxy ProtonsOCH₃3.9 - 4.1Singlet (s)3HTypical range for an aryl methoxy group, deshielded by the ortho-nitro group.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[12] This protocol outlines a self-validating workflow to minimize artifacts and ensure spectral integrity.

  • Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (5-25 mg)[13][14]

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • High-precision analytical balance

  • Clean, dry glass vial with cap

  • Clean, dry Pasteur pipette with a small glass wool plug[12]

  • 5 mm NMR tube (clean, dry, and free of scratches)[14]

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of the solid sample directly into a clean, dry glass vial. The use of a vial for initial dissolution prevents loss of material and makes handling easier.[12]

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial.[13] CDCl₃ is an excellent choice for many organic compounds due to its good dissolving power and relatively clean spectral window.

  • Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved. A clear, transparent solution is required. The sample must be fully solubilized to achieve high-resolution spectra.[15]

  • Filtration and Transfer: Pack a small, tight plug of glass wool into the narrow section of a Pasteur pipette. Do not use cotton, as it can leach impurities into the sample.[14] Carefully draw the solution from the vial into the pipette and filter it directly into the NMR tube. This critical step removes any microscopic particulate matter, which can severely degrade magnetic field homogeneity and broaden spectral lines.[12]

  • Final Checks: Ensure the liquid column in the NMR tube is of the correct height (typically ~4-5 cm). Label the NMR tube clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-15 mg) into clean vial add_solvent 2. Add ~0.7 mL CDCl₃ with TMS weigh->add_solvent Precise amount dissolve 3. Dissolve Completely (Vortex/Swirl) add_solvent->dissolve Ensure homogeneity filter 4. Filter via Glass Wool Plug into NMR Tube dissolve->filter Crucial for resolution insert 5. Insert into Spectrometer filter->insert Clean tube exterior

Caption: A validated workflow for preparing high-quality NMR samples.

For a standard ¹H NMR experiment on a 400 MHz spectrometer:

  • Lock: Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is essential for sharp, symmetrical peaks.[13]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans (adjust based on sample concentration)

    • Spectral Width: -2 to 12 ppm

Spectral Interpretation: Assigning the Molecular Fingerprint

After acquiring and processing the data (Fourier transform, phasing, baseline correction), the final spectrum can be interpreted. The assignment process involves correlating each signal in the spectrum with its corresponding proton group in the molecule.

  • Reference Peak (0 ppm): The singlet at 0 ppm is from the internal standard, TMS.

  • Solvent Peak (~7.26 ppm): A small residual singlet from non-deuterated CHCl₃ may be present.[16]

  • Downfield Region (7.8 - 8.0 ppm): A singlet integrating to 1H is expected here. This is unambiguously assigned to H-6 , which is heavily deshielded by the adjacent electron-withdrawing nitro group.

  • Aromatic Multiplet (7.3 - 7.5 ppm): A complex signal cluster integrating to 10H will be present. This corresponds to the protons of the two unsubstituted phenyl rings from the benzyl ester and benzyloxy groups.

  • Isolated Aromatic Singlet (7.0 - 7.2 ppm): A second aromatic singlet integrating to 1H should appear upfield from the main aromatic cluster. This is assigned to H-3 . It lacks adjacent protons for coupling and is shielded relative to H-6.

  • Benzylic Singlets (5.1 - 5.5 ppm): Two distinct singlets, each integrating to 2H, will be observed. The more downfield signal (δ ~5.4 ppm) is assigned to the COOCH₂Ph protons due to the stronger deshielding effect of the ester carbonyl compared to the ether oxygen. The singlet at δ ~5.2 ppm corresponds to the OCH₂Ph protons. The singlet nature arises because the two protons on each methylene group are chemically equivalent and have no adjacent proton neighbors.[10][17]

  • Methoxy Singlet (3.9 - 4.1 ppm): A sharp singlet integrating to 3H in this region is characteristic of the OCH₃ group. Its downfield position is consistent with the deshielding influence of the ortho-nitro group.

Conclusion

The ¹H NMR spectrum of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is highly diagnostic, with each proton group giving rise to a distinct and predictable signal. The presence of two isolated aromatic singlets, two unique benzylic singlets, and one methoxy singlet provides a clear and definitive fingerprint for structural confirmation. By following the detailed protocol for sample preparation and leveraging a systematic, theory-grounded approach to spectral interpretation, researchers can confidently verify the structure of this and related complex molecules, ensuring the integrity and success of their synthetic objectives.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2016). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... ResearchGate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Bader, R. F. W., et al. (1961). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Occidental College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Esterification. Retrieved from [Link]

  • Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chen, Y., et al. (2017). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Copper-Catalyzed Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for Direct Synthesis of Amides and Imines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • de Mattos, M. C. S., & Sindra, H. d. C. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

Application Note: High-Resolution LC-MS Characterization of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the comprehensive characterization of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 205259-40-1), a complex nitroaromatic compound often encountered as a key intermediate in medicinal chemistry.[1] A robust method employing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-MS) is described. The methodology provides unambiguous identification through accurate mass measurement and detailed structural elucidation via tandem mass spectrometry (MS/MS). This guide is intended for researchers, analytical chemists, and drug development professionals requiring definitive characterization of novel or synthesized chemical entities.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a multi-functionalized aromatic molecule. Its structure, featuring a nitro group, two benzyl ether linkages, and a methoxy group, presents a unique analytical challenge.[2] Accurate characterization is paramount for ensuring purity, verifying synthetic routes, and understanding potential metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity. Electrospray ionization (ESI) is a particularly suitable "soft ionization" technique that minimizes in-source fragmentation, preserving the molecular ion for accurate mass determination and subsequent fragmentation analysis.[3] This note details the optimized parameters for chromatography, ESI source conditions, and collision-induced dissociation (CID) to generate a rich fragmentation spectrum for confident structural confirmation.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₂₂H₁₉NO₆[1]
Molecular Weight 393.39 g/mol [1]
Exact Mass 393.1212 DaCalculated
Structure Chemical structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoateBenchChem
Key Features Nitroaromatic, two benzyl groups, ester linkage, methoxy group. Enhances lipophilicity.[2][2]

Experimental Workflow

The overall analytical process is streamlined to ensure reproducibility and accuracy from sample preparation to data interpretation.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile/Water (1:1) filter Filter through 0.22 µm PTFE syringe filter prep->filter Vortex lc Reversed-Phase HPLC (C18 Column) filter->lc Inject ms HR-QTOF MS (ESI Positive Mode) lc->ms Eluent Transfer msms Tandem MS (CID) ms->msms Precursor Selection extract Extract Ion Chromatogram (EIC) msms->extract Acquire Data spectra Analyze MS1 & MS2 Spectra extract->spectra characterize Structural Confirmation spectra->characterize

Caption: Overall workflow from sample preparation to final characterization.

Protocols

Sample Preparation
  • Objective: To prepare a clear, particulate-free solution suitable for LC-MS injection.

  • Protocol:

    • Prepare a stock solution of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate at 1 mg/mL in methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex the working solution for 30 seconds to ensure homogeneity.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates.

Liquid Chromatography (LC) Method
  • Rationale: A C18 reversed-phase column is selected due to the non-polar nature of the analyte, providing good retention and separation from potential impurities. A gradient elution using acetonitrile and water, modified with formic acid, is employed to ensure good peak shape and promote efficient protonation for ESI.

  • Parameters:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min, hold for 2 min, return to 50% B
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Mass Spectrometry (MS) Method
  • Rationale: Electrospray ionization in positive mode (ESI+) was chosen as it is expected to readily form protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺) for this compound class.[4] High-resolution detection on a Quadrupole Time-of-Flight (QTOF) instrument allows for accurate mass measurements, enabling molecular formula confirmation.

  • Parameters:

ParameterSetting
Mass Spectrometer QTOF Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 400 °C[4]
Desolvation Gas Flow 800 L/hr (Nitrogen)[4]
Scan Range (MS1) 100 - 600 m/z
Acquisition Mode Full Scan MS and Targeted MS/MS
Precursor Ions (MS/MS) m/z 394.13 ( [M+H]⁺), m/z 416.11 ( [M+Na]⁺)
Collision Energy (CID) Ramped 10-40 eV

Results & Discussion

Mass Spectral Analysis

Upon injection, the analyte is expected to ionize efficiently. The full scan (MS1) mass spectrum should display two primary ions corresponding to the protonated molecule and its sodium adduct.

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ 394.1285e.g., 394.1282e.g., -0.76
[M+Na]⁺ 416.1104e.g., 416.1101e.g., -0.72

The sub-1 ppm mass accuracy provides high confidence in the elemental composition of C₂₂H₁₉NO₆.

Tandem MS (MS/MS) Fragmentation Analysis

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 394.13) is critical for structural elucidation. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of the nitro group (NO₂, 46 Da) or related fragments.[5][6] The ester and ether linkages are also susceptible to cleavage.

Predicted Fragmentation Pathway:

The major fragmentation pathways are initiated by cleavage of the most labile bonds, primarily the benzyl ester and benzyloxy ether linkages.

Fragmentation_Pathway M [M+H]⁺ m/z 394.13 F1 Loss of Benzyl alcohol (-108 Da) m/z 286.07 M->F1 - C₇H₈O F2 Loss of Benzyl radical (-91 Da) m/z 303.08 M->F2 - C₇H₇• F3 Benzyl Cation m/z 91.05 M->F3 + C₁₅H₁₂NO₆• F4 Loss of NO₂ (-46 Da) m/z 240.07 F1->F4 - NO₂ F5 Loss of CO₂ (-44 Da) m/z 242.08 F1->F5 - CO₂

Sources

The Strategic Utility of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate emerges as a highly valuable and versatile synthetic intermediate, strategically pre-functionalized to enable the synthesis of a range of intricate target molecules, particularly those featuring substituted aniline and heterocyclic cores. Its unique arrangement of a nitro group ortho to a carboxylic acid ester, flanked by protected hydroxyl and methoxy functionalities, provides a powerful platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the synthesis and application of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its preparation, and demonstrate its utility in the synthesis of advanced intermediates, with a particular focus on the construction of quinazoline scaffolds, a core motif in many kinase inhibitors.

Physicochemical Properties and Structural Features

The strategic positioning of functional groups in Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate underpins its synthetic utility.

PropertyValue
Molecular FormulaC₂₂H₁₉NO₆
Molecular Weight393.39 g/mol
CAS Number205259-40-1
AppearanceOff-white to pale yellow solid
Key Functional GroupsNitro (-NO₂), Benzyl Ester (-COOBn), Benzyloxy (-OBn), Methoxy (-OMe)

The benzyl protecting groups on both the phenol and carboxylic acid are readily removable under standard hydrogenolysis conditions, offering orthogonal deprotection strategies. The nitro group serves as a masked amine, which can be unmasked at a later synthetic stage to introduce a key nucleophilic center. The electron-withdrawing nature of the nitro group also activates the aromatic ring for certain nucleophilic aromatic substitution reactions.

Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins from readily available starting materials. The following protocol details a reliable and scalable route.

Part 1: Synthesis of the Precursor Acid - 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid

The synthesis of the key carboxylic acid intermediate can be achieved via two primary routes: from vanillic acid or through the oxidation of the corresponding benzaldehyde.

Method A: From Vanillic Acid

This method involves the benzylation of the phenolic hydroxyl group of vanillic acid, followed by nitration.

Protocol 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid from Vanillic Acid

Materials:

  • Vanillic acid

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Nitric acid (concentrated)

  • Acetic acid

Procedure:

  • Benzylation of Vanillic Acid:

    • In a round-bottom flask, dissolve vanillic acid (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide (2 equivalents) in water.

    • To this solution, add benzyl bromide (1.1 equivalents) dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to a pH of 2-3, which will precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-(benzyloxy)-3-methoxybenzoic acid.

  • Nitration:

    • In a clean, dry flask, dissolve the 4-(benzyloxy)-3-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add concentrated nitric acid (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Method B: From 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

This route involves the oxidation of the commercially available or synthetically prepared aldehyde.

Protocol 2: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid from the Corresponding Aldehyde [1]

Materials:

  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Hydrochloric acid (HCl)

  • Diatomaceous earth

Procedure:

  • Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (1 equivalent) in acetone in a round-bottom flask.[1]

  • Slowly add a pre-warmed 10% aqueous solution of potassium permanganate (approximately 1.5 equivalents) to the aldehyde solution at 30 °C.[1]

  • Heat the reaction mixture to 50 °C and stir for 2 hours.[1]

  • Cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the manganese dioxide precipitate.[1]

  • Wash the filter cake with acetone and a small amount of hot water.[1]

  • Concentrate the filtrate under reduced pressure and cool to 0 °C.[1]

  • Acidify the concentrate to a pH of 4 with hydrochloric acid, stir for 30 minutes, and filter the resulting solid to obtain 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[1]

Part 2: Benzyl Esterification

The final step is the esterification of the carboxylic acid with benzyl bromide.

Protocol 3: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Materials:

  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask, suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • Add benzyl bromide (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acid.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Application in the Synthesis of Quinazoline Scaffolds

A primary application of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is in the synthesis of quinazoline derivatives, which are core structures in numerous kinase inhibitors. The following workflow demonstrates this utility, culminating in a key intermediate for compounds like Gefitinib.

G A Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate B Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate A->B Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) C 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one B->C Cyclization (e.g., Formamide) D 4-Chloro-6-(benzyloxy)-7-methoxyquinazoline C->D Chlorination (e.g., SOCl2 or POCl3) E Kinase Inhibitor Scaffold D->E Nucleophilic Aromatic Substitution (e.g., with an aniline)

Sources

The Strategic Intermediate: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The strategic use of versatile intermediates can significantly streamline synthetic routes, enabling the exploration of novel chemical space and the rapid generation of libraries of bioactive compounds. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a polysubstituted aromatic compound, has emerged as a key building block in medicinal chemistry, offering a gateway to a range of pharmacologically relevant scaffolds. This guide provides an in-depth exploration of its synthesis, properties, and applications, complete with detailed protocols for its use in the laboratory.

Introduction: The Versatility of a Polysubstituted Aromatic Core

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS No: 205259-40-1) is a multifaceted organic compound whose structure is primed for chemical elaboration.[1] Its key features – a nitro group ortho to a benzyl ester, and benzyloxy and methoxy substituents on the aromatic ring – provide a unique combination of reactivity and stability. The nitro group can be readily reduced to an amine, a common functional handle for amide bond formation or the construction of heterocyclic rings. The benzyl and benzyloxy groups serve as protecting groups that can be selectively removed under specific conditions, while the methoxy group can influence the electronic properties and binding interactions of derivative molecules.[2] These characteristics make it a valuable precursor for the synthesis of compounds targeting a variety of disease areas, including oncology and neurodegenerative disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory.

PropertyValueReference
CAS Number 205259-40-1[1]
Molecular Formula C22H19NO6[1]
Molecular Weight 393.39 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: A Validated Protocol

The synthesis of the title compound is typically achieved through the nitration of its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate. The following protocol is based on established literature procedures and provides a reliable method for its preparation in a laboratory setting.[1]

Experimental Protocol: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Materials:

  • Benzyl 4-(benzyloxy)-3-methoxybenzoate

  • Nitric acid (fuming)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate (1 equivalent) in acetic anhydride at room temperature.

  • Nitration: Cool the solution to 0 °C using an ice bath. Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20 °C for 3 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate as a solid. A reported yield for this reaction is up to 100%.[1]

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate lies in its role as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The strategic unmasking and modification of its functional groups allow for the construction of complex scaffolds.

Synthesis of Precursors for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in cancer therapy. The 2-amino-4-benzyloxy-5-methoxybenzoate core, readily accessible from the title compound via reduction of the nitro group, is a key pharmacophore in the design of certain HDAC inhibitors.

Workflow for the Synthesis of an HDAC Inhibitor Precursor

G A Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate B Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/AcOH) A->B C Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate B->C D Amide Coupling with a Zinc-Binding Group (e.g., hydroxamic acid precursor) C->D E HDAC Inhibitor Scaffold D->E

Caption: Synthetic pathway from the title compound to a potential HDAC inhibitor scaffold.

Synthesis of Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

Monoamine oxidase B is a key enzyme in the metabolic pathway of dopamine in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. The benzyloxy-substituted aromatic core is a feature of some potent and selective MAO-B inhibitors.[3]

A series of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives have been designed and synthesized as multifunctional MAO-B inhibitors for the potential treatment of Parkinson's disease.[3] One of the most potent compounds in this series, compound 3h , exhibited a remarkable IC50 value for MAO-B inhibition.

CompoundMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
3h 0.062>161[3]
Rasagiline 0.0953>105[3]
Safinamide 0.0572>175[3]

The synthesis of such compounds often involves the initial preparation of a substituted benzaldehyde, which can be conceptually derived from intermediates like Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Conceptual Synthetic Workflow towards MAO-B Inhibitors

G A Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate B Series of Synthetic Steps (Reduction, Hydrolysis, Functional Group Interconversion) A->B C Substituted Benzaldehyde Intermediate B->C D Condensation with 2-aminothiophenol C->D E Benzothiazole Core Formation D->E F Further Modification E->F G Potent and Selective MAO-B Inhibitor F->G

Caption: A conceptual pathway for the synthesis of MAO-B inhibitors.

Conclusion: A Cornerstone for Drug Discovery

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated array of functional groups provides a robust and versatile platform for the synthesis of a new generation of therapeutic agents. The protocols and applications outlined in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable intermediate in their quest for novel medicines. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.

References

  • Benchchem. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1. Accessed January 20, 2026.
  • ChemicalBook. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. Accessed January 20, 2026.
  • ChemicalBook. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis. Accessed January 20, 2026.
  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1037-1039.
  • Pereira, R., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 14(11), 1109.
  • Li, J., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1066-1075.
  • Benchchem. Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors. Accessed January 20, 2026.
  • PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. Accessed January 20, 2026.
  • Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957.
  • MDPI.
  • Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. Accessed January 20, 2026.
  • Deiters, A., et al. (2013). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4882.
  • Yang, Y., et al. (2019). Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. Biomedicine & Pharmacotherapy, 118, 109260.
  • Waszkielewicz, A. M., et al. (2011). Synthesis of the tested [4-(benzyloxy)benzoyl]-and...
  • Waszkielewicz, A. M., et al. (2011). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. Acta Poloniae Pharmaceutica, 68(5), 647-657.
  • Choi, D., et al. (2011). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 54(13), 4785-4796.
  • PubChem.

Sources

The Strategic Utility of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the synthesis, characterization, and strategic applications of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a highly functionalized aromatic precursor for the synthesis of complex heterocyclic scaffolds. We provide in-depth protocols for the preparation of this key intermediate and delinate its subsequent transformation into valuable heterocyclic systems, with a focus on quinazolinones and benzodiazepines. The methodologies presented herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a blend of established chemical principles and practical, field-tested insights to facilitate the synthesis of novel molecular entities.

Introduction: A Versatile Building Block for Medicinal Chemistry

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a valuable starting material in the field of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a nitro group ortho to a benzyl ester, and benzyloxy and methoxy substituents on the aromatic ring—provides a rich platform for a variety of chemical transformations. The strategic placement of these groups allows for sequential and regioselective reactions, making it an ideal precursor for the construction of diverse and complex heterocyclic frameworks.

The presence of the nitro group is particularly significant, as its reduction to an amine is a pivotal step in many cyclization strategies. This transformation unmasks a nucleophilic center ortho to the ester, setting the stage for intramolecular reactions to form fused ring systems. The benzyloxy and methoxy groups not only influence the electronic properties of the ring but also offer sites for further modification, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This guide will explore the practical synthesis of this versatile building block and provide detailed protocols for its application in the synthesis of medicinally relevant heterocycles.

Synthesis and Characterization of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The following protocol is a reliable and scalable method for its preparation.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₂H₁₉NO₆[1]
Molecular Weight 393.39 g/mol [1]
CAS Number 205259-40-1[1]
Appearance White to off-white solid
Solubility Soluble in dichloromethane, ethyl acetate, acetone
Synthetic Protocol

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is typically achieved in a three-step sequence starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Caption: Synthetic pathway for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Step 1: Esterification of 4-Hydroxy-3-methoxybenzoic acid

  • Rationale: The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions in the subsequent benzylation step.

  • Procedure:

    • To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 4-hydroxy-3-methoxybenzoate.

Step 2: Benzylation of the Phenolic Hydroxyl Group

  • Rationale: The phenolic hydroxyl group is protected as a benzyl ether to increase the stability of the compound and to prevent it from interfering with the subsequent nitration reaction.

  • Procedure:

    • Dissolve Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in acetone (10 vol) and add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 4-(benzyloxy)-3-methoxybenzoate.

Step 3: Nitration of the Aromatic Ring

  • Rationale: The nitro group is introduced at the position ortho to the methoxy group and meta to the ester, a regioselectivity directed by the existing substituents.

  • Procedure:

    • Dissolve Methyl 4-(benzyloxy)-3-methoxybenzoate (1.0 eq) in acetic anhydride (5 vol) and cool to 0°C.

    • Slowly add a mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2 vol) while maintaining the temperature below 5°C.

    • Stir the reaction at 20°C for 3 hours.[1]

    • Pour the reaction mixture onto ice water and stir until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to obtain Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Step 4: Transesterification to the Benzyl Ester

  • Rationale: The methyl ester is converted to the benzyl ester to introduce the final desired functional group.

  • Procedure:

    • To a solution of benzyl alcohol (5.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

    • Stir the mixture for 30 minutes, then add a solution of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Application in Heterocyclic Synthesis

The true synthetic utility of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate lies in its conversion to the corresponding amine, Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, which serves as a versatile precursor for a variety of heterocyclic systems. The reduction of the nitro group is a critical first step in these synthetic sequences.

Reduction of the Nitro Group

Caption: Reduction of the nitro group to form the key amino intermediate.

  • Protocol: Catalytic Hydrogenation

    • Dissolve Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and ethyl acetate (1:1, 20 vol).

    • Add 10% Palladium on carbon (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure or Parr shaker).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, which can often be used in the next step without further purification.

Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. The following protocol describes their synthesis from Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

Caption: General scheme for the synthesis of Quinazolin-4(3H)-ones.

  • Protocol: Two-Step Synthesis of Quinazolin-4(3H)-ones

    • Acylation: To a solution of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (1.0 eq) in dichloromethane (DCM, 10 vol) and pyridine (1.2 eq) at 0°C, add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the amide intermediate.

    • Cyclization: Dissolve the crude amide in a suitable high-boiling solvent (e.g., acetic acid or Dowtherm A) and add ammonium acetate (5-10 eq). Heat the mixture to reflux for 8-12 hours. Cool the reaction, pour it into water, and collect the precipitate by filtration. Purify the solid by recrystallization or column chromatography to obtain the desired quinazolin-4(3H)-one derivative.

Synthesis of 1,4-Benzodiazepine-2,5-diones

1,4-Benzodiazepines are a well-known class of psychoactive drugs. The 2,5-dione scaffold can be accessed from the amino ester precursor through reaction with an α-amino acid derivative.

Caption: Synthesis of 1,4-Benzodiazepine-2,5-diones.

  • Protocol: Synthesis of 1,4-Benzodiazepine-2,5-diones

    • Peptide Coupling: To a solution of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (1.0 eq), an N-protected α-amino acid (e.g., Cbz-glycine, 1.1 eq), and a coupling agent such as EDCI (1.2 eq) and HOBt (1.2 eq) in DMF, add a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction at room temperature for 12-24 hours. Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain the dipeptide-like intermediate.

    • Deprotection and Cyclization: Dissolve the intermediate in a suitable solvent (e.g., ethanol). For a Cbz protecting group, perform catalytic hydrogenation (H₂, Pd/C) to remove the protecting group. Following deprotection, add a base (e.g., sodium ethoxide) and heat the mixture to reflux to induce intramolecular cyclization. After cooling, neutralize the reaction, remove the solvent, and purify the residue by chromatography to yield the 1,4-benzodiazepine-2,5-dione.

Conclusion

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a strategically designed and highly versatile building block for the synthesis of complex heterocyclic molecules. Its synthesis is straightforward, and its functional groups are amenable to a wide range of chemical transformations. The protocols detailed in this guide provide a solid foundation for the use of this compound in the synthesis of quinazolinones and benzodiazepines, two classes of heterocycles of significant interest in medicinal chemistry. The ability to readily access the key 2-amino derivative opens up numerous possibilities for the construction of diverse molecular scaffolds, making this compound a valuable tool for drug discovery and development professionals.

References

  • Matsuno, K., Ushiki, J., Seishi, T., Ichimura, M., Giese, N. A., Yu, J. C., Takahashi, S., Oda, S., & Nomoto, Y. (2003). Journal of Medicinal Chemistry, 46(23), 4910-4925. [Link]

  • PubChem. (n.d.). Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 13(12), 16976–16986. [Link]

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Scale-up synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for the scalable synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, designed for chemistry professionals in research and development. This document provides a comprehensive, two-step protocol, emphasizing the mechanistic rationale, safety imperatives, and practical considerations for scaling production from the benchtop to larger capacities.

Introduction: A Versatile Intermediate in Drug Discovery

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a key chemical intermediate whose structural motifs are frequently encountered in the development of novel therapeutics. The molecule features two distinct benzyl protecting groups and a nitro functionality, which can be readily converted into an amine. This arrangement offers significant synthetic flexibility, allowing for selective deprotection and functionalization, making it a valuable building block for complex molecular architectures.

The protocol detailed herein outlines a robust and scalable two-step synthesis starting from the commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid), proceeding through a benzylated intermediate. The subsequent regioselective nitration and final esterification are optimized for yield, purity, and operational simplicity.

Overall Reaction Pathway

The synthesis is executed in two primary stages:

  • Nitration: The aromatic ring of 4-(benzyloxy)-3-methoxybenzoic acid is regioselectively nitrated at the C2 position.

  • Esterification: The resulting carboxylic acid is esterified with benzyl bromide to yield the target compound.

Overall_Reaction_Scheme cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Intermediate cluster_3 Step 2: Esterification cluster_4 Final Product SM 4-(Benzyloxy)-3-methoxybenzoic acid Nitration HNO₃ / H₂SO₄ 0-5 °C Intermediate 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic acid Nitration->Intermediate Esterification Benzyl Bromide (BnBr) K₂CO₃, DMF Product Benzyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate Esterification->Product Nitration_Workflow start Charge flask with H₂SO₄ and cool to 0 °C add_sm Slowly add 4-(benzyloxy)-3-methoxybenzoic acid. Maintain T < 5 °C. start->add_sm add_nitro Add nitrating mixture dropwise to main flask. Maintain T < 5 °C. add_sm->add_nitro prep_nitro Prepare nitrating mixture (HNO₃ in H₂SO₄). Keep cold. prep_nitro->add_nitro stir Stir at 0-5 °C for 1-2 hours. Monitor reaction by TLC. add_nitro->stir quench Pour reaction mixture slowly over crushed ice. stir->quench isolate Collect precipitate by vacuum filtration. quench->isolate wash Wash solid with copious cold water until pH is neutral. isolate->wash dry Dry the solid under vacuum. wash->dry product Obtain 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid dry->product

Diagram 2: Step-by-step workflow for the nitration reaction.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (5 volumes, e.g., 250 mL for 50 g of starting material). Cool the acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) in portions to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C. [1]Stir until a homogeneous solution or slurry is formed.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (2 volumes), while cooling in an ice bath. [2]4. Nitration: Add the cold nitrating mixture dropwise to the benzoic acid solution over 1-2 hours. The temperature must be strictly maintained below 5 °C to ensure regioselectivity and prevent runaway reactions. [3][4]5. Reaction Completion: After the addition is complete, stir the mixture at 0-5 °C for an additional 10-15 minutes. [1]Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 times the reaction volume). [1]A yellow solid should precipitate.

  • Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid. [1]8. Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 85-95%.

Protocol 2: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Esterification_Workflow start Combine nitro-acid, K₂CO₃, and DMF in a flask. add_bnbr Add Benzyl Bromide (BnBr) to the mixture. start->add_bnbr heat Heat the reaction to 60-70 °C. add_bnbr->heat stir Stir for 4-6 hours. Monitor reaction by TLC. heat->stir cool Cool the mixture to room temperature. stir->cool quench Pour into ice-water to precipitate the product. cool->quench extract If oily, extract with Ethyl Acetate (EtOAc). quench->extract [ if no solid forms ] purify Purify by recrystallization (e.g., from EtOAc/Hexanes). quench->purify [ if solid forms, filter first ] wash Wash organic layer with water and brine. extract->wash dry_conc Dry over Na₂SO₄, filter, and concentrate. wash->dry_conc dry_conc->purify product Obtain Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate purify->product

Diagram 3: Step-by-step workflow for the esterification reaction.

  • Reaction Setup: Charge a round-bottom flask with the 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq), anhydrous K₂CO₃ (2.0-2.5 eq), and anhydrous DMF (5-10 volumes).

  • Reagent Addition: Add benzyl bromide (1.1-1.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate as a solid.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with water. Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a pale yellow solid. [5]If the product oils out during work-up, extract it into an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo before purification. [6]

Characterization

  • Product: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • CAS Number: 205259-40-1 [7]* Molecular Formula: C₂₂H₁₉NO₆ [7]* Molecular Weight: 393.39 g/mol [7]* Appearance: Pale yellow solid

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 7.70 (s, 1H), 7.46-7.40 (m, 6H), 7.39 (s, 1H), 5.25 (s, 2H), 3.92 (s, 3H). (Note: Data corresponds to the intermediate acid, characterization of the final ester should be performed similarly). [8]

Scale-up and Safety Considerations

  • Thermal Hazard of Nitration: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. [9][10]On a larger scale, the use of a jacketed reactor with efficient cooling and precise temperature monitoring is mandatory. The rate of addition of the nitrating mixture must be carefully controlled to match the cooling capacity of the reactor.

  • Gas Evolution: The work-up of esterification reactions involving carbonate bases can release CO₂ gas, especially if any residual acid is present. Ensure adequate venting. [6]* Reagent Handling: Concentrated acids are extremely corrosive. [11]Benzyl bromide is a lachrymator. All handling of these reagents on a large scale must be done in a well-ventilated area, with personnel wearing appropriate acid-resistant gloves, lab coats, and face shields. [12]* Quenching: The quenching of large-scale nitration reactions is a critical step. The highly acidic and oxidative reaction mixture should be added slowly to a well-stirred, large volume of ice to dissipate the heat of dilution effectively.

  • Purification: While recrystallization is effective, on a multi-kilogram scale, assessing other purification techniques like slurry washes may improve throughput and reduce solvent waste.

References

  • American Chemical Society. (n.d.). Chemical Safety. Retrieved from ACS. URL: [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from UW EH&S. URL: [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3221-3224. URL: [Link]

  • Powers, J. C. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from a university repository. URL: [Link]

  • Truman State University Chemistry Department. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from Truman ChemLab. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. URL: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Coll. Vol. 1, p.371 (1941); Vol. 2, p.79 (1922). URL: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education. URL: [Link]

  • Liu, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(7), 2139. URL: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. URL: [Link]

  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. URL: [Link]

  • Blasi, F., & Martina, F. (2022). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 26(6), 1647–1673. URL: [Link]

  • Le-Hecho, I., et al. (2020). Method of reducing aromatic nitro compounds. Google Patents (WO2020131574A1).
  • Katritzky, A. R., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. URL: [Link]

  • Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 431–453. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will delve into the causality behind protocol choices, offering field-proven insights to ensure robust and reproducible outcomes.

Synthetic Overview & Core Challenges

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a valuable process for creating key intermediates in medicinal chemistry, particularly for scaffolds used in the development of anti-tumor agents.[1] The primary route involves a two-step process starting from a substituted benzoic acid, typically 4-hydroxy-5-methoxy-2-nitrobenzoic acid or a related precursor.[2][3] The two main transformations are a Williamson ether synthesis to form the benzyl ether and a subsequent esterification to form the benzyl ester.

The primary challenge in this synthesis is achieving high chemoselectivity and yield. Both the phenolic hydroxyl and the carboxylic acid groups can react with benzylating agents. Optimizing conditions to favor the desired sequential reaction is critical for minimizing byproduct formation and simplifying purification.

G cluster_start Starting Material cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Benzyl Esterification SM 4-Hydroxy-5-methoxy- 2-nitrobenzoic Acid Reagent1 + Benzyl Bromide + Base (e.g., K₂CO₃) In Solvent (e.g., DMF) Step1 Intermediate: 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic Acid Reagent2 + Benzyl Bromide + Base (e.g., K₂CO₃) In Solvent (e.g., DMF) Reagent1->Step1 Preferential O-Alkylation of Phenol Product Final Product: Benzyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate Reagent2->Product O-Alkylation of Carboxylic Acid

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield in Step 1 (Ether Synthesis)

Question: I am attempting the first benzylation on 4-hydroxy-5-methoxy-2-nitrobenzoic acid, but TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I improve conversion?

Answer: Low conversion in a Williamson ether synthesis typically points to issues with the base, solvent, or reaction temperature. This reaction follows an SN2 mechanism, where a phenoxide ion acts as a nucleophile to attack the benzyl halide.[4]

Causality & Solutions:

  • Insufficient Deprotonation: The phenolic hydroxyl group (pKa ≈ 10) must be deprotonated to form the nucleophilic phenoxide. While the carboxylic acid (pKa ≈ 4-5) is more acidic and will be deprotonated first, the resulting carboxylate is a weaker nucleophile than the phenoxide. A base must be strong enough and used in sufficient quantity to deprotonate the phenol.

    • Base Selection: Potassium carbonate (K₂CO₃) is a common and effective choice. It is sufficiently basic to deprotonate the phenol, especially when heated in a polar aprotic solvent like DMF. For more stubborn reactions, a stronger base like cesium carbonate (Cs₂CO₃) can be used. Avoid strong bases like NaOH or KOH in excess, as they can increase the solubility of reactants in the aqueous phase during workup, leading to loss of product.[5]

    • Stoichiometry: Use at least 2.5-3.0 equivalents of base to ensure deprotonation of both the carboxylic acid and the phenol, and to neutralize the HBr formed.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction.

    • Recommended Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[6] Acetone can also be used but may require longer reaction times or higher temperatures.[7]

    • Anhydrous Conditions: Ensure your solvent is anhydrous. Trace amounts of water can consume the base and hinder the reaction.

  • Inadequate Temperature or Reaction Time: SN2 reactions are temperature-dependent.

    • Temperature: A range of 50-80 °C is typically effective for this benzylation.[7] Start at a lower temperature (e.g., 55 °C) and monitor by TLC. If the reaction is sluggish, gradually increase the temperature. Excessively high temperatures can lead to decomposition and side products.

    • Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using TLC until the starting material is consumed.

Optimized Conditions for Step 1:

ParameterRecommendationRationale
Base K₂CO₃ (2.5 eq.) or Cs₂CO₃ (2.0 eq.)Effective for phenol deprotonation; minimizes side reactions.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent enhances nucleophilicity.
Reagent Benzyl Bromide (1.1-1.2 eq.)Slight excess drives the reaction to completion.
Temperature 55 - 70 °CBalances reaction rate against potential side-product formation.
Time 4 - 8 hours (Monitor by TLC)Reaction completion varies; empirical monitoring is key.
Issue 2: Formation of Multiple Products & Difficult Purification

Question: My reaction produces the desired product, but it's contaminated with several byproducts, making column chromatography difficult. What are these impurities and how can I prevent them?

Answer: The formation of multiple products often arises from a lack of chemoselectivity or from side reactions involving the benzylating agent.

Likely Byproducts and Prevention Strategies:

  • Benzyl 4-hydroxy-5-methoxy-2-nitrobenzoate (Ester Only): This forms if the carboxylate outcompetes the phenoxide for the benzyl bromide. While the phenoxide is a stronger nucleophile, high concentrations of the carboxylate can lead to this byproduct.

    • Solution: Ensure conditions favor phenoxide formation. Using a base like K₂CO₃ and heating helps ensure the less acidic phenol is deprotonated and reacts preferentially.

  • Dibenzyl Ether: Benzyl bromide can react with any benzyl alcohol present or with hydroxide ions (if aqueous bases are used) to form dibenzyl ether.

    • Solution: Use a high-purity grade of benzyl bromide. Ensure all reagents and solvents are anhydrous.

  • Unreacted Intermediate: Incomplete esterification in the second step will leave 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in your final product.

    • Solution: For the second step (esterification), similar conditions to the first step can be used. Use at least 1.5 equivalents of base and 1.1-1.2 equivalents of benzyl bromide. Ensure the reaction goes to completion by TLC before workup.

G Start 4-Hydroxy-5-methoxy- 2-nitrobenzoic Acid + Benzyl Bromide Desired Desired Intermediate: 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic Acid Start->Desired Phenoxide Attack (Favored) Side1 Side Product 1: Benzyl 4-hydroxy-5-methoxy- 2-nitrobenzoate Start->Side1 Carboxylate Attack (Minor Pathway) Side2 Side Product 2: Target Product (Di-benzylated) (If excess BnBr used) Start->Side2 Double Alkylation (Poor Stoichiometry)

Caption: Competing reaction pathways in Step 1.

Purification Tip: If byproducts are present, a gradient column chromatography is often necessary. A typical solvent system is a gradient of ethyl acetate in hexanes. The less polar desired product and dibenzyl ether will elute before the more polar mono-benzylated starting materials. Recrystallization from ethanol or an ethyl acetate/hexane mixture can also be effective for final purification.[6]

Frequently Asked Questions (FAQs)

Q1: Is a one-pot synthesis feasible for this reaction to save time?

A: While a one-pot procedure is theoretically possible by adding sufficient base and over two equivalents of benzyl bromide at the start, it is not recommended for achieving high purity and yield. The reactivity of the phenoxide and carboxylate are different, and controlling the reaction to prevent a mixture of unreacted, mono-alkylated, and di-alkylated products is extremely difficult. A stepwise approach with isolation of the intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, provides a crucial purification point and ultimately leads to a cleaner final product and higher overall yield.[8]

Q2: My final product appears oily and won't crystallize. What should I do?

A: An oily product is a strong indication of impurities.

  • Confirm Purity: First, analyze the oil by ¹H NMR and LC-MS to identify the components. The most common impurity is residual solvent (e.g., DMF, ethyl acetate) or byproducts like dibenzyl ether.

  • Re-purify: If impurities are present, re-purify using column chromatography.

  • Induce Crystallization: If the product is pure but oily, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity appears. Storing this mixture at low temperature (4 °C or -20 °C) can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.

Q3: Can I use benzyl chloride instead of benzyl bromide?

A: Benzyl chloride can be used, but it is less reactive than benzyl bromide because chloride is a poorer leaving group than bromide. To compensate, you will likely need more forcing conditions, such as higher temperatures, longer reaction times, and potentially the addition of a catalyst like sodium iodide or potassium iodide (Finkelstein reaction conditions) to generate the more reactive benzyl iodide in situ. This can, however, introduce other potential side reactions. For optimal yield and milder conditions, benzyl bromide is the superior choice.

Detailed Experimental Protocols

The following protocols represent a reliable, field-tested method for the two-step synthesis.

Protocol 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-5-methoxy-2-nitrobenzoic acid (1.0 eq.).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of acid). Add finely ground potassium carbonate (K₂CO₃, 2.5 eq.).

  • Reaction Initiation: Stir the suspension vigorously for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete in 4-6 hours when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a beaker containing ice-water (approx. 10x the volume of DMF).

    • Acidify the aqueous mixture to pH 2-3 using 1M HCl. A precipitate should form.

    • Stir for 30 minutes to an hour to ensure complete precipitation.

    • Filter the solid through a Büchner funnel, washing thoroughly with cold water and then sparingly with cold hexanes to remove non-polar impurities.

  • Drying: Dry the resulting solid under vacuum. The product can be used in the next step without further purification if TLC shows it to be sufficiently pure.

Protocol 2: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Final Product)
  • Setup: To a clean, dry round-bottom flask, add the intermediate from Protocol 1 (1.0 eq.).

  • Reagent Addition: Add anhydrous DMF (10 mL/g) and potassium carbonate (1.5 eq.).

  • Reaction Initiation: Stir the suspension for 15 minutes, then add benzyl bromide (1.1 eq.) dropwise.

  • Heating & Monitoring: Heat the mixture to 60 °C. Monitor by TLC (e.g., 8:2 Hexane:Ethyl Acetate) until the starting acid is consumed (typically 3-5 hours).

  • Work-up:

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallize the product from hot ethanol or an ethyl acetate/hexane mixture.[6]

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield or Impure Product CheckTLC Analyze TLC of Crude Mixture Start->CheckTLC UnreactedSM Unreacted Starting Material Present? CheckTLC->UnreactedSM MultipleSpots Multiple Byproduct Spots Present? CheckTLC->MultipleSpots OptimizeStep1 Optimize Step 1: - Check Base/Solvent - Increase Temp/Time - Ensure Anhydrous UnreactedSM->OptimizeStep1 Yes (from Step 1) OptimizeStep2 Optimize Step 2: - Ensure sufficient Base/BnBr - Monitor to Completion UnreactedSM->OptimizeStep2 Yes (from Step 2) RefineConditions Refine Conditions: - Lower Temperature - Check Reagent Purity - Stepwise vs One-Pot MultipleSpots->RefineConditions Yes ImprovePurification Improve Purification: - Adjust Column Gradient - Screen Recrystallization Solvents MultipleSpots->ImprovePurification No (Streaking/Poor Separation)

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid.Georganics.
  • Benzyl 4-(benzyloxy)
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis.ChemicalBook.
  • The Williamson Ether Synthesis.Master Organic Chemistry.
  • Acid addition salts of 5-benzoyl-4-hydroxy - 2 -methoxybenzenesulfonic acid and 4-aminobenzoic acid ester and derivatives thereof.
  • Synthesis of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester.MDPI.

Sources

Technical Support Center: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Synthetic Landscape

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a nuanced process, typically starting from a substituted benzoic acid like 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[1] The core transformations involve two key benzylation reactions: a Williamson ether synthesis to protect the phenolic hydroxyl group and a nucleophilic substitution to form the benzyl ester from the carboxylic acid.[1][2][3]

The efficiency of this synthesis hinges on controlling the reactivity of two distinct nucleophilic sites and managing the behavior of the alkylating agent, benzyl bromide. This guide will deconstruct the potential pitfalls and provide clear, actionable solutions.

Overall Synthetic Workflow

The logical flow of the synthesis is critical for minimizing side products. The general strategy involves a sequential benzylation, addressing the more acidic phenolic proton before the carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Benzyl Esterification SM 5-Hydroxy-4-methoxy- 2-nitrobenzoic Acid INT 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic Acid (Intermediate A) SM->INT  BnBr, K2CO3  TBAB, Acetone/DMF PROD Benzyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate (Final Product) INT->PROD  BnBr, K2CO3  TBAB, Acetone/DMF

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and corrective actions.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common issue stemming from several factors. A systematic investigation is key.

  • Probable Cause 1: Incomplete Reactions. Either the etherification or the esterification step (or both) may not have gone to completion. The starting material has two sites for reaction, and the intermediate must be fully converted to the final product.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material or the intermediate (4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid) persists, consider increasing the reaction time, temperature (within limits), or the equivalents of benzyl bromide and base.

  • Probable Cause 2: Degradation of Benzyl Bromide. Benzyl bromide can degrade, especially under prolonged heating or exposure to moisture.[4][5] This reduces the effective concentration of your alkylating agent.

    • Solution: Use fresh, high-purity benzyl bromide. Ensure your reaction setup is under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. Avoid excessive heating; refer to the recommended temperature ranges in Table 1.

  • Probable Cause 3: Formation of Side Products. Several side reactions can consume starting materials and complicate purification, thereby lowering the isolated yield. See the diagram below and the subsequent questions for details on specific byproducts.

    • Solution: Optimize reaction conditions to favor the desired pathway. This includes careful selection of base, solvent, and temperature, as detailed in this guide.

Q2: My TLC plate shows multiple unexpected spots. What are these byproducts?

A2: The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. The most common culprits are outlined below.

G Reactants Phenoxide Intermediate + Benzyl Bromide O_Alk Desired Product (O-Alkylation) Reactants->O_Alk Desired SN2 Pathway (Favored) C_Alk Side Product (C-Alkylation) Reactants->C_Alk Competing SN2 Pathway (Minor) BnBr_Decomp Side Products (BnBr Decomposition) Reactants->BnBr_Decomp Thermal/Radical Decomposition DiBenzyl Dibenzyl Ether BnBr_Decomp->DiBenzyl Self-Condensation

Caption: Competing reaction pathways for the phenoxide intermediate.

  • Byproduct 1: C-Alkylated Isomer. Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen or at an activated carbon on the aromatic ring. While O-alkylation is electronically favored, C-alkylation (typically at the ortho position to the hydroxyl group) can occur.[6] This results in an isomer that can be difficult to separate from the desired product.

    • Identification: The C-alkylated product will have a different retention factor (Rf) on TLC and distinct shifts in its ¹H NMR spectrum.

    • Mitigation: Use polar aprotic solvents like DMF or acetone, which solvate the cation and favor O-alkylation. Avoid overly strong or sterically hindered bases that can increase the proportion of C-alkylation.

  • Byproduct 2: Dibenzyl Ether. This forms if benzyl bromide hydrolyzes to benzyl alcohol (due to trace water), which can then react with another molecule of benzyl bromide under the basic conditions.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Maintain a dry, inert atmosphere throughout the reaction.

  • Byproduct 3: Unreacted Intermediate. The mono-benzylated intermediate (4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid) will appear as a separate spot.

    • Mitigation: Ensure sufficient equivalents of base and benzyl bromide are used in the second step and allow adequate reaction time for the esterification to complete.

Q3: The reaction is sluggish and stalls before completion. How can I improve the reaction rate?

A3: A stalled reaction points to issues with reactivity or catalysis.

  • Probable Cause 1: Insufficient Phase Transfer. The reaction occurs between the anionic salt of the benzoic acid (soluble in an aqueous or solid phase) and benzyl bromide (soluble in the organic phase). Without efficient transfer between phases, the reaction will be extremely slow.

    • Solution: This is the primary role of a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB).[7][8] TBAB pairs its bulky, lipophilic cation (Bu₄N⁺) with the phenoxide or carboxylate anion, shuttling it into the organic phase where it can react with benzyl bromide.[9][10] Ensure you are using a catalytic amount (typically 5-10 mol%) of TBAB.

  • Probable Cause 2: Weak Base or Poor Solubility. The chosen base (e.g., K₂CO₃) may not be strong enough or may have poor solubility in the reaction solvent, leading to incomplete deprotonation of the starting material.

    • Solution: Use a finely powdered base to maximize surface area. Consider switching to a more soluble or stronger base like Cesium Carbonate (Cs₂CO₃) if kinetics are still slow, though this may also increase the risk of side reactions. Vigorous stirring is essential to promote interaction between the solid base and the dissolved substrate.

  • Probable Cause 3: Low Temperature. While high temperatures can cause degradation, a temperature that is too low will result in impractically long reaction times.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-80°C is typically effective for these types of benzylations. See Table 1 for recommended conditions.

ParameterStep 1 (Etherification)Step 2 (Esterification)Rationale & Key Considerations
Starting Material 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid4-(Benzyloxy)-5-methoxy-2-nitrobenzoic AcidEnsure high purity of starting materials to avoid introducing impurities.
Base K₂CO₃ (1.1-1.5 equiv.)K₂CO₃ (1.1-1.5 equiv.)K₂CO₃ is a mild base suitable for deprotonating both the phenol and carboxylic acid. Use finely powdered.
Alkylating Agent Benzyl Bromide (1.1-1.3 equiv.)Benzyl Bromide (1.1-1.3 equiv.)Use fresh, pure reagent. Excess can lead to byproducts but ensures complete reaction.
Catalyst TBAB (5-10 mol%)TBAB (5-10 mol%)Crucial for shuttling the anion into the organic phase for reaction.[7][8]
Solvent Acetone or DMF (anhydrous)Acetone or DMF (anhydrous)Polar aprotic solvents favor the desired Sₙ2 reaction and O-alkylation.
Temperature 50-60 °C60-80 °CBalance reaction rate against the risk of benzyl bromide decomposition.[5]
Reaction Time 4-8 hours6-12 hoursMonitor by TLC until starting material/intermediate is consumed.
Typical Yield >90%>85%Yields are for the individual step and can vary based on scale and purity.
Table 1: Recommended Reaction Conditions for Sequential Benzylation

Frequently Asked Questions (FAQs)

Q4: What is the specific role of Tetrabutylammonium Bromide (TBAB) and is it always necessary?

A4: TBAB acts as a phase-transfer catalyst (PTC). In this synthesis, the potassium salt of the phenoxide or carboxylate is poorly soluble in common organic solvents like acetone. Benzyl bromide, conversely, is soluble in the organic phase. The PTC facilitates the reaction by transporting the anion from the solid/aqueous phase into the organic phase. The large, nonpolar tetrabutylammonium cation [N(C₄H₉)₄]⁺ forms a loose ion pair with the substrate's anion, rendering it soluble in the organic medium where it can readily collide and react with benzyl bromide.[9][10] While the reaction can proceed without a PTC, it is often impractically slow.

Q5: Why is temperature control so critical in this synthesis?

A5: Temperature control represents a crucial balance.

  • Preventing Decomposition: Benzyl bromide can undergo thermal decomposition, particularly at temperatures above 100°C, which can lead to the formation of radicals and a complex mixture of byproducts.[4][5]

  • Controlling Exotherms: The benzylation reactions are exothermic. Without proper control, a thermal runaway can occur, accelerating side reactions and creating a safety hazard.[11]

  • Ensuring Reaction Rate: As discussed in Q3, an adequate temperature is required to achieve a reasonable reaction rate. The optimal range is typically 50-80°C.

Q6: Can I perform both the etherification and esterification in a single step?

A6: While a "one-pot" procedure is theoretically possible by adding sufficient base and benzyl bromide to react with both acidic sites simultaneously, it is generally not recommended for achieving high purity and yield. The phenolic hydroxyl group (pKa ≈ 7-8) is significantly more acidic than the carboxylic acid group (pKa ≈ 3-4), but kinetic factors and solubility can complicate the reaction. A sequential approach allows for better control:

  • Step 1: Use a slight excess of base and benzyl bromide to ensure complete conversion of the phenol to the benzyl ether. The intermediate can be isolated and purified.

  • Step 2: Subject the purified intermediate to a second benzylation to cleanly form the benzyl ester. This stepwise method provides clearer reaction monitoring (via TLC) and simplifies the final purification, ultimately leading to a purer product.

Q7: What are the primary safety concerns when handling benzyl bromide?

A7: Benzyl bromide (C₆H₅CH₂Br) is a potent lachrymator, meaning it causes severe irritation to the eyes and respiratory tract, leading to tearing.[12][13] It is also corrosive and a suspected carcinogen.

  • Mandatory Precautions:

    • Always handle benzyl bromide in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient; butyl rubber or Viton are often recommended).

    • Have a quench solution, such as aqueous sodium bicarbonate or ammonia, readily available to neutralize any spills.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid (Intermediate A)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1.0 equiv.), finely powdered potassium carbonate (1.2 equiv.), and tetrabutylammonium bromide (0.05 equiv.).

  • Add anhydrous acetone or DMF to form a stirrable suspension.

  • Begin vigorous stirring and add benzyl bromide (1.1 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 55°C and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude intermediate, which can be purified by recrystallization or used directly in the next step if sufficiently pure.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Tetrabutylammonium bromide. Wikipedia. [Link]

  • Esterification using a benzoic acid derivative and ethanol side products. ResearchGate. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Benzyl bromide. Wikipedia. [Link]

  • (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

  • Organic Synthesis with 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Versatile Reagent. Papaws. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • PIMS spectra recorded during the decomposition of benzyl bromide. ResearchGate. [Link]

  • Process for preparing nitro benzoic acid alkyl esters.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. PubChem. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. NIH National Center for Biotechnology Information. [Link]

  • The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. AIP Publishing. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! Sciencemadness.org. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Reaction of 2-nitrobenzoic acid with styrene. ResearchGate. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Sometimes TBAB is Just a Source of Organic-Soluble Bromide. Phase-Transfer Catalysis. [Link]

  • 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. Georganics. [Link]

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Technical Support Center: Purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges in the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 205259-40-1). As a key intermediate in multi-step syntheses, its purity is paramount for the success of subsequent reactions. This document addresses common impurities, procedural pitfalls, and offers validated protocols to achieve high purity.

Overview of Purification Challenges

The purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is frequently complicated by the presence of structurally similar impurities and the compound's susceptibility to degradation. The primary challenges stem from:

  • Starting Material Carryover: Incomplete reaction leaving behind precursors.

  • Side-Reaction Products: Formation of positional isomers during the nitration step.

  • Degradation: Hydrolysis of the benzyl ester or debenzylation of the ether/ester moieties under non-optimal conditions.

A successful purification strategy relies on correctly identifying the nature of the impurity and selecting a method that exploits the differences in physicochemical properties, such as polarity and solubility.

Common Impurity Profile

The diagram below illustrates the target molecule and the most common process-related impurities. Understanding these structures is the first step in diagnosing purification issues.

Product Target: Benzyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate (Less Polar) Impurity1 Impurity: 4-(benzyloxy)-5-methoxy- 2-nitrobenzoic Acid (Hydrolysis) (Highly Polar) Product->Impurity1 Ester Hydrolysis Impurity2 Impurity: Benzyl 4-(benzyloxy)- 3-methoxybenzoate (Precursor) (Non-polar) Product->Impurity2 Incomplete Nitration Impurity3 Impurity: Benzyl 4-hydroxy- 5-methoxy-2-nitrobenzoate (Debenzylation) (More Polar) Product->Impurity3 Debenzylation Impurity4 Impurity: Positional Isomer (e.g., 6-nitro) (Similar Polarity) Product->Impurity4 Nitration Side-Reaction

Caption: Key impurities in Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude product is a persistent yellow oil that won't crystallize. What is the likely cause and solution?

A: Oiling out is common when significant impurities are present, which disrupt the crystal lattice formation. The most likely culprits are unreacted starting materials or solvent residues.

  • Causality: The benzyl ester product is a solid, but its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate, may be an oil or low-melting solid.[1] Residual solvents can also act as an anti-solvent for crystallization.

  • Troubleshooting:

    • Solvent Removal: Ensure all reaction solvents (e.g., acetic anhydride, nitric acid) are thoroughly removed under high vacuum. Co-evaporation with a high-boiling point solvent like toluene can help remove stubborn traces.

    • Initial Purification: Instead of direct crystallization, perform a rapid filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20% Ethyl Acetate in Hexane). This will remove highly polar and non-polar impurities.

    • Induce Crystallization: After the silica plug, concentrate the filtrate and attempt crystallization again. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.

Q2: What is the most effective purification method: recrystallization or column chromatography?

A: The choice depends on the impurity profile identified by Thin-Layer Chromatography (TLC).

  • Recrystallization is ideal when the main impurity has significantly different solubility from the product. It is faster and more scalable for removing minor impurities.[2]

  • Column Chromatography is necessary when impurities have similar polarities to the product, such as positional isomers from the nitration step, or when multiple impurities are present.[2][3]

See the workflow diagram in the Troubleshooting Guide for a decision-making process.

Q3: My TLC plate shows a major spot, but also a faint spot that streaks from the baseline. What is this?

A: A streaking spot at the baseline is characteristic of a highly polar, acidic compound. This is almost certainly the hydrolyzed by-product, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid .[4][5]

  • Mechanism: The benzyl ester is susceptible to hydrolysis, especially if the crude product is exposed to acidic or basic conditions (e.g., during aqueous workup) for extended periods or at elevated temperatures.[6][7]

  • Solution: This acidic impurity can be easily removed. Dissolve the crude material in a non-polar organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer. Re-acidify the aqueous layer to confirm the presence of the precipitated acid if desired.

Q4: I am seeing product decomposition on my silica gel column. How can I prevent this?

A: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the benzyl ester or the loss of the benzyl ether protecting group, especially with prolonged contact time.

  • Causality: The Lewis acid sites on the silica surface can facilitate cleavage of the benzyl groups, which are known to be labile under acidic conditions.[8] The nitro group further activates the molecule.

  • Troubleshooting:

    • Deactivate Silica: Neutralize the silica gel by preparing a slurry with your mobile phase containing 0.5-1% triethylamine (Et₃N). This will cap the acidic sites.

    • Minimize Contact Time: Use flash column chromatography with positive pressure to expedite the separation. Do not let the product sit on the column for an extended period.

    • Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina, although this will require re-optimization of the mobile phase.

Troubleshooting Guide: In-Depth Protocols

Guide 1: Purification by Recrystallization

This method is effective for crude material that is >85% pure and crystalline.

Step-by-Step Protocol:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (see table below).

  • Bring the mixture to a gentle boil on a hotplate with stirring until all the solid dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for another 2-3 minutes. Filter hot through a fluted filter paper to remove the charcoal.

  • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger crystals.

  • Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel, washing with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under high vacuum.

Data Presentation: Recommended Solvent Systems

Solvent SystemApplication Notes
Ethanol/Water Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Good for removing more polar impurities.
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate, then add hexane until turbidity appears. Excellent for general purpose purification.
Isopropanol A good single-solvent system. The compound has moderate solubility when hot and lower solubility when cold.
Acetic Acid/Water For particularly stubborn impurities. Use with caution as residual acid can promote hydrolysis.[9]
Guide 2: Purification by Flash Column Chromatography

This is the definitive method for separating complex mixtures or positional isomers.

G start Crude Product tlc 1. Run Analytical TLC (e.g., 20% EtOAc/Hexane) start->tlc decision Assess Spot Separation (ΔRf) tlc->decision recrystallize ΔRf > 0.2 Recrystallize decision->recrystallize Good Separation column ΔRf < 0.2 or Multiple Spots Prepare Flash Column decision->column Poor Separation end Pure Product recrystallize->end pack 2. Pack Column (Slurry with 5% EtOAc/Hexane) column->pack load 3. Load Sample (Dry loading preferred) pack->load elute 4. Elute with Gradient (e.g., 5% -> 30% EtOAc/Hexane) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine combine->end

Caption: Workflow for selecting and executing a purification strategy.

Step-by-Step Protocol:

  • Select Mobile Phase: Use TLC to find a solvent system that gives the product an Rf value of ~0.25-0.35. A gradient of Ethyl Acetate (EtOAc) in Hexane is a common starting point.

  • Prepare the Column: Slurry-pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane). Ensure the packed bed is level and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, it is highly recommended to pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Remove the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elute and Collect: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (the "gradient") to move the compounds down the column. Collect fractions of equal volume.

  • Monitor Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: Example Mobile Phase Gradient

Column Volumes (CV)% Ethyl Acetate in HexaneCompound Eluting
0 - 2 CV5%Non-polar impurities (e.g., unreacted Benzyl 4-(benzyloxy)-3-methoxybenzoate)
2 - 8 CV5% → 20% (linear gradient)Target Product
8 - 10 CV20% → 40% (linear gradient)More polar impurities (e.g., debenzylated product)
10 - 12 CV50%Highly polar impurities (flush)

References

  • Gass, O., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 464–469. [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2647-2650. [Link]

  • Lencses, M. A., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Rose-Hulman Undergraduate Mathematics Journal, 22(1), Article 8. [Link]

  • Riley, A. M., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(3-4), 157-167. [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Google Patents. (2001). US6326521B2 - Process for the preparation of benzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?. Retrieved from [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Benzyloxy-3-methoxybenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Retrieved from [Link]

  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl 4-[4'-benzyloxy-6'-{(2''-heptyl-1'',3''-dioxolan-2''-yl)methyl}-2'-hydroxybenzoyloxy]-6-heptyl-2-methoxybenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl 4-(4'-benzyloxy-6'-heptyl-2'-methoxybenzoyloxy)-2-hydroxy-6-pentylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. Retrieved from [Link]

Sources

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical information regarding the stability and proper storage of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS No. 205259-40-1). As a complex nitroaromatic compound, its integrity is paramount for reproducible and reliable experimental outcomes in research and drug development. This document outlines its core stability profile, answers frequently asked questions, and offers troubleshooting solutions to common challenges encountered during its handling and use.

Core Stability Profile & Recommended Storage

The molecular structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, with its ester linkages, nitro group, and benzylic ethers, dictates its susceptibility to specific environmental factors. The solid crystalline form of the compound is generally stable.[1] However, improper storage can lead to degradation over time.

For optimal stability, the following conditions are recommended.

ParameterRecommendationRationale & Expert Insights
Temperature Long-term (> 1 month): 2-8°C Short-term (< 1 month): Room TemperatureWhile some suppliers suggest room temperature storage, refrigeration at 2-8°C is the best practice for long-term stability.[2] Lower temperatures significantly reduce the rate of potential hydrolytic or oxidative degradation. For daily or weekly use, keeping the compound at room temperature in a desiccator is acceptable.
Light Store in complete darkness (e.g., amber vial in a cabinet).Nitroaromatic compounds can be sensitive to light and heat.[3] UV or high-energy light can induce photochemical reactions, often leading to the formation of colored impurities and loss of compound integrity. Storing samples in the dark is a critical preventative measure.[4]
Moisture Store in a desiccated environment. Keep container tightly sealed.The two ester and ether linkages in the molecule present potential sites for hydrolysis, especially over extended periods in the presence of moisture. Storing the solid compound in a desiccator minimizes this risk.
Atmosphere For long-term storage, consider flushing the container with an inert gas (Argon or Nitrogen).The benzylic positions and the electron-rich aromatic ring can be susceptible to slow oxidation. While stable under normal air for short periods, an inert atmosphere is recommended for archival samples to prevent oxidative degradation.
pH (in solution) Avoid strongly acidic or basic conditions.In solution, the ester functional groups are susceptible to acid- or base-catalyzed hydrolysis. Buffering experimental solutions to a neutral pH range (6-7.5) is advisable where possible.

Frequently Asked Questions (FAQs)

Q1: My supplier's data sheet says to store at room temperature, but another recommends 2-8°C. Which is correct?

Both can be correct depending on the intended duration of storage. For short-term use (i.e., a few weeks), room temperature in a tightly sealed container protected from light is sufficient.[5][6] However, for long-term archival storage (months to years), our validated recommendation is to store the compound at 2-8°C to minimize the kinetics of any potential degradation pathways. When in doubt, the more conservative condition (refrigeration) is always the safer choice to ensure maximum product integrity.

Q2: The solid material, originally a white or off-white powder, has developed a yellowish or brownish tint. What happened?

A change in color is a common visual indicator of chemical degradation. This is often due to minor impurities formed through exposure to light, air (oxidation), or heat.[3] While the bulk of the material may still be intact, the presence of colored impurities suggests that the overall purity has been compromised. For sensitive applications, it is highly recommended to perform an analytical check (e.g., HPLC, LC-MS) to quantify the purity or to use a fresh, uncompromised lot of the compound.

Q3: What are the primary degradation pathways for this molecule?

Based on its structure, two primary degradation pathways are of concern:

  • Reduction of the Nitro Group: The nitro group is an electrophilic site that can be reduced to a nitroso, hydroxylamino, or amino group.[1] This is a well-documented pathway for nitroaromatic compounds and can occur under various biological or chemical reductive conditions.[7][8]

  • Hydrolysis of the Ester Linkage: The benzyl ester is susceptible to hydrolysis, which would cleave the molecule to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid and benzyl alcohol. This process is accelerated by the presence of water and strong acids or bases.

Q4: How should I prepare solutions? Is the compound stable in solution?

For solution preparation, use high-purity, anhydrous solvents. Common solvents for similar compounds include DMSO, DMF, or chlorinated solvents. Due to poor aqueous solubility, preparing a concentrated stock in an organic solvent is standard practice.[9]

The stability in solution is lower than in the solid state. We recommend the following:

  • Prepare fresh solutions for each experiment whenever possible.

  • If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for extended stability.

  • Protect solutions from light at all times by using amber vials or wrapping them in aluminum foil.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
Inconsistent or non-reproducible experimental results. 1. Compound Degradation: The most likely cause. Purity may have dropped below the required threshold for the assay. 2. Inaccurate Concentration: May be due to incomplete solubilization or precipitation from solution.1. Verify Purity: Use an analytical technique like HPLC with a UV detector or LC-MS to check the purity of your solid material and prepared solutions. Compare against the supplier's Certificate of Analysis. 2. Use a Fresh Sample: If degradation is confirmed or suspected, switch to a new, unopened vial of the compound. 3. Ensure Complete Dissolution: Visually inspect solutions for any precipitate. Gentle warming or sonication may aid dissolution.
Difficulty dissolving the compound. 1. Incorrect Solvent: The compound has limited solubility in aqueous buffers and lower-polarity organic solvents. 2. Low Temperature: Solubility decreases at lower temperatures.1. Select an Appropriate Solvent: Use a polar aprotic solvent like DMSO or DMF for initial stock preparation. 2. Apply Gentle Heat/Sonication: Briefly warm the solution (e.g., to 30-40°C) or use a sonicator bath to facilitate dissolution. Allow the solution to return to room temperature before use.
Precipitation observed in diluted aqueous experimental media. 1. Poor Aqueous Solubility: The compound is poorly soluble in water.[9] When a concentrated organic stock is diluted into an aqueous buffer, the compound may crash out.1. Decrease Final Concentration: The final concentration in your assay may be above the compound's solubility limit. 2. Increase Co-solvent Percentage: If your experiment allows, increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous medium. Be mindful of solvent tolerance in your specific assay. 3. Use a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) can help maintain solubility.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Upon receipt, confirm the container seal is intact.

  • If the compound will not be used immediately, place the original, unopened container in a refrigerator at 2-8°C.

  • For added protection, place the container inside a secondary container with a desiccant.

  • Log the receipt date and location in your chemical inventory.

Protocol 2: Preparation and Storage of Concentrated Stock Solutions
  • Allow the solid compound container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weigh the desired amount of solid in a fume hood, minimizing exposure to ambient light and air.

  • Add anhydrous-grade DMSO (or other suitable solvent) to the desired concentration (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing. If necessary, use a brief (5-10 minute) sonication in a water bath.

  • Aliquot the stock solution into single-use amber glass or polypropylene cryovials.

  • For storage up to one month, store at -20°C. For longer periods, store at -80°C.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered when working with Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Troubleshooting_Workflow start Problem Encountered: Inconsistent Results / No Activity check_storage Step 1: Verify Storage (Temp, Light, Moisture) start->check_storage check_appearance Step 2: Inspect Physical Appearance check_storage->check_appearance Storage OK? storage_fail Outcome: Improper Storage ACTION: Use New Lot, Update Protocol check_storage->storage_fail No check_solution Step 3: Review Solution Prep & Storage check_appearance->check_solution Appearance OK? appearance_fail Outcome: Color Change ACTION: Assume Degradation, Use New Lot check_appearance->appearance_fail No analyze_purity Step 4: Perform Purity Analysis (e.g., HPLC, LC-MS) check_solution->analyze_purity Protocol OK? solution_fail Outcome: Solution Issue ACTION: Prepare Fresh Stock, Check Solubility check_solution->solution_fail No purity_fail Outcome: Purity <95% ACTION: Discard Material, Source New Lot analyze_purity->purity_fail Purity Fail purity_pass Outcome: Purity OK ACTION: Investigate Other Experimental Parameters analyze_purity->purity_pass Purity Pass

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Carl ROTH. Safety Data Sheet: Benzyl benzoate. Available from: [Link]

  • Pandey, A., Chauhan, A., & Jain, R. K. (2009). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of basic microbiology, 49(5), 455–462. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzyl benzoate. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl Benzoate, 99+%. Available from: [Link]

  • Basu, A., Dixit, S. S., & Phale, P. S. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied microbiology and biotechnology, 62(5-6), 579–585. Available from: [Link]

  • USACE. Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Available from: [Link]

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  • Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available from: [Link]

  • Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Available from: [Link]

  • ChemBK. Benzoic acid, 5-hydroxy-4-methoxy-2-nitro-, methyl ester. Available from: [Link]

  • MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Micro, 3(1), 224-238. Available from: [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available from: [Link]

  • PubChem. Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. Available from: [Link]

  • PubChem. Benzyl 4-methoxybenzoate. Available from: [Link]

  • Chemsrc. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Available from: [Link]

  • ResearchGate. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Available from: [Link]

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Optimizing reaction conditions for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your synthetic efforts and overcome common challenges encountered during the preparation and purification of this key intermediate.

Introduction: The "Why" Behind the Molecule

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (and its methyl ester analogue) is a crucial building block in medicinal chemistry.[1][2] Its highly functionalized aromatic ring, featuring orthogonal benzyl protecting groups and a directing nitro group, makes it a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[2] The nitro group, for instance, can be reduced to an amine, which then serves as a handle for further derivatization.

The primary synthetic route involves the esterification of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with benzyl alcohol. While conceptually straightforward, this reaction is fraught with potential pitfalls related to reagent choice, reaction conditions, and product purification. This guide aims to address these challenges head-on.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during synthesis.

Q1: My esterification yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield is the most frequent complaint. The root cause can typically be traced to one of three areas: incomplete reaction, side reactions, or work-up/purification losses.

Root Cause Analysis & Corrective Actions:
  • Incomplete Reaction:

    • Cause: Insufficient activation of the carboxylic acid is a primary culprit. Standard Fischer esterification (acid catalysis) is often too harsh for this substrate and may not proceed to completion under mild conditions.[3][4] Steglich esterification, using a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), is generally more effective but requires careful optimization.[3][5]

    • Solution:

      • Reagent Stoichiometry: Ensure you are using a slight excess of benzyl alcohol (1.1-1.2 equivalents) and the coupling agents. For a Steglich reaction, typical ratios are Acid:Alcohol:DCC:DMAP = 1.0 : 1.2 : 1.1 : 0.1.

      • Anhydrous Conditions: Carbodiimides are highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., DCM, DMF).

      • Temperature & Time: Most DCC/DMAP couplings proceed well at room temperature over 12-24 hours. If the reaction is sluggish (monitored by TLC), gentle heating (35-40°C) can be applied, but be cautious of side reactions.

  • Side Reactions:

    • Cause: The primary side reaction in a DCC-mediated coupling is the formation of the N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol. This is particularly problematic with sterically hindered alcohols or electron-poor carboxylic acids.[6][7]

    • Solution:

      • Order of Addition: Add the DCC to a pre-mixed solution of the carboxylic acid, benzyl alcohol, and DMAP in an anhydrous solvent. This ensures the alcohol is present to trap the activated intermediate as it forms.

      • Alternative Coupling Agents: Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble, which vastly simplifies purification.[3]

  • Purification Losses:

    • Cause: The product has moderate polarity. During aqueous work-up, emulsions can form. During chromatography, the product might co-elute with byproducts if the solvent system is not optimized.

    • Solution:

      • Work-up: After the reaction, filter off the N,N'-dicyclohexylurea (DCU) if DCC was used. Wash the organic layer with dilute acid (e.g., 1N HCl) to remove DMAP, followed by saturated sodium bicarbonate to remove unreacted acid, and finally brine.[6]

      • Chromatography: Use a gradient elution on silica gel, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.

Troubleshooting Workflow: Diagnosing Low Yield

G cluster_tlc TLC Analysis cluster_incomplete Incomplete Reaction cluster_side_reaction Side Reaction cluster_purification Purification Issue start Low Yield Observed check_tlc Analyze Final Reaction TLC start->check_tlc starting_material Significant Starting Material Remaining? check_tlc->starting_material new_spots Unknown Spots Present? check_tlc->new_spots incomplete_sol Solution: 1. Check reagent purity/dryness. 2. Increase reaction time/temp. 3. Increase coupling agent equiv. starting_material->incomplete_sol Yes purification_sol Solution: 1. Optimize work-up pH. 2. Refine chromatography gradient. 3. Check for product in aqueous layers. starting_material->purification_sol No side_reaction_sol Solution: 1. Lower reaction temperature. 2. Check order of addition. 3. Switch to EDC from DCC. new_spots->side_reaction_sol Yes new_spots->purification_sol No

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I see a major, insoluble white precipitate in my DCC-coupled reaction. What is it and how do I get rid of it?

This is a classic signature of a Steglich esterification.

  • Answer: The insoluble white solid is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[5] It is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and ethyl acetate.

  • Removal Protocol:

    • Upon reaction completion (as determined by TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation.

    • Filter the mixture through a pad of Celite or a sintered glass funnel.

    • Wash the filter cake with a small amount of cold, fresh solvent (the same used for the reaction).

    • The filtrate now contains your desired product and soluble impurities (like DMAP and excess alcohol) and can be taken forward to the aqueous work-up.

Q3: My purified product is still contaminated with something that looks like starting material by NMR, but the TLC is a single spot. What could be the issue?

This is often a case of co-elution with a structurally similar byproduct.

  • Answer: The most likely contaminant is the N-acylurea byproduct.[6] This compound results from the rearrangement of the DCC-activated ester and often has a polarity very similar to the desired ester product, making separation by standard silica gel chromatography challenging.

  • Solutions:

    • Change Chromatography Conditions: Switch the solvent system. If you used Hexane/Ethyl Acetate, try a system with a different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

    • Recrystallization: The target molecule is a crystalline solid.[2] Attempting recrystallization from a solvent system like Ethanol/Water or Ethyl Acetate/Heptane can be an effective way to purify the product away from the more amorphous N-acylurea.

    • Preventative Measures: The best solution is to minimize the formation of this byproduct in the first place. Using EDC as the coupling agent instead of DCC will form a water-soluble urea, completely avoiding this purification headache.

Frequently Asked Questions (FAQs)

Q: What is the best synthetic route to the starting material, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid? A: The most common route starts from vanillic acid. The process involves benzylation of the phenolic hydroxyl group, followed by nitration of the aromatic ring.[8] Oxidation of a related benzaldehyde is another viable route.[8]

Q: Are the benzyl groups stable under these reaction conditions? A: Yes, benzyl ethers and benzyl esters are robust and generally stable to the mildly acidic or basic conditions of work-ups and the neutral conditions of the Steglich esterification.[9][10][11] They are primarily cleaved under reductive conditions, such as catalytic hydrogenolysis (e.g., H₂, Pd/C), which is often the next step in a synthetic sequence after this molecule is made.[10][12]

Q: How should I store the final product? A: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a stable crystalline solid. It should be stored in a cool, dry, dark place in a well-sealed container to prevent hydrolysis and photodegradation.

Q: Can I use a different alcohol for the esterification? A: Yes, the protocol is adaptable. For simple primary alcohols like methanol or ethanol, you might even consider using a milder Fischer esterification protocol.[13] For bulkier secondary or tertiary alcohols, coupling agents like EDC or HATU may provide better results than DCC.

Optimized Experimental Protocol: Steglich Esterification

This protocol details the optimized synthesis using EDC to avoid the common pitfalls associated with DCC.

Materials & Reagents:

ReagentM.W. ( g/mol )Equiv.Amount (for 1g acid)
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid317.281.01.00 g (3.15 mmol)
Benzyl Alcohol108.141.20.41 g (3.78 mmol)
EDC·HCl (EDAC)191.701.20.72 g (3.78 mmol)
4-DMAP122.170.138 mg (0.315 mmol)
Dichloromethane (DCM), Anhydrous--20 mL

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.00 g, 3.15 mmol), benzyl alcohol (0.41 g, 3.78 mmol), and 4-DMAP (38 mg, 0.315 mmol).

  • Dissolution: Add anhydrous DCM (20 mL) and stir the mixture under an inert atmosphere (Nitrogen or Argon) until all solids dissolve.

  • Coupling Agent Addition: Add EDC·HCl (0.72 g, 3.78 mmol) to the solution in one portion at room temperature. The reaction mixture may become slightly cloudy.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Typical eluent: 3:1 Hexane:Ethyl Acetate), visualizing under UV light. The starting acid should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.

    • Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexane. Combine the fractions containing the pure product and concentrate to afford Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate as a white to pale yellow solid.

General Workflow Diagram

Caption: A streamlined workflow for the synthesis of the target ester.

References

  • Stability Showdown: Tert-Butoxycyclohexyl vs. Benzyl Protecting Groups in Chemical Synthesis. Benchchem.
  • Protective Groups. Organic Chemistry Portal.
  • The Role of Benzyl Protecting Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzyl (Bn) Protective Group. Chem-Station Int. Ed.
  • Alcohol Protecting Groups.
  • Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis. ChemicalBook.
  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.
  • 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. ChemicalBook.
  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Process for the purification of mononitro aromatic compounds. Google Patents.
  • Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1. Benchchem.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate.
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH.
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  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at: [Link]

  • Esterification/Amidation Problems. Reddit.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.
  • CAS 634198-01-9 | Benzyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate. Alchem Pharmtech.
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  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed.
  • Process for preparing nitro benzoic acid alkyl esters. EP0394985A1. Google Patents.

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Technical Support Center: Purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This document offers a comprehensive resource for addressing common challenges encountered during the synthesis and purification of this complex organic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in crude Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate?

A1: The primary impurities often stem from the synthetic route. Common contaminants include unreacted starting materials such as 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid or benzyl alcohol.[1][2][3] Additionally, by-products from side reactions, like the formation of positional isomers during the nitration step, can be present.[4] Over-nitration or decomposition products may also occur if reaction conditions are not carefully controlled.[5] Degradation impurities, such as those resulting from hydrolysis of the benzyl ester or cleavage of the benzyl ether, can also be found.[6][7][8]

Q2: Which purification techniques are most effective for this compound?

A2: Column chromatography and recrystallization are the two primary methods for purifying Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.[5] The choice between them depends on the impurity profile and the desired scale of purification. Column chromatography offers high resolution for separating closely related impurities, while recrystallization is often more suitable for large-scale purification if a suitable solvent is found.[9]

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for assessing the purity of fractions. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for analyzing nitroaromatic compounds.[11][12][13]

Q4: My compound appears as an oil and is difficult to crystallize. What should I do?

A4: Oiling out during recrystallization can occur if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities.[14] To address this, try using a solvent with a lower boiling point or a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble and then gradually add a "poor" solvent in which it is less soluble until turbidity persists. Slow cooling is crucial to encourage crystal formation over oiling out.[14] If these methods fail, column chromatography is the recommended alternative.

Troubleshooting and Optimization

This section provides detailed solutions to common problems encountered during the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the product and impurities.

  • Collected fractions are consistently impure.

Root Causes & Solutions:

Cause Explanation Solution
Inappropriate Eluent Polarity The solvent system does not provide sufficient differentiation in the retention of the compound and its impurities on the silica gel.Optimize the Eluent System: Use TLC to test various solvent mixtures. A common starting point for nitroaromatic esters is a hexane/ethyl acetate system.[9] Systematically vary the ratio to achieve a target Rf value of 0.25-0.35 for the desired compound, ensuring good separation from other spots.
Column Overloading Too much crude material is loaded onto the column, exceeding its separation capacity.Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio is recommended.
Improper Column Packing Air bubbles or channels in the silica gel bed lead to an uneven flow of the mobile phase and poor separation.Repack the Column: Prepare a uniform slurry of silica gel in the eluent and pour it carefully into the column. Allow it to settle without air pockets. A layer of sand on top can help prevent disturbance of the silica bed during solvent addition.[9]
Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of purified product is recovered.

Root Causes & Solutions:

Cause Explanation Solution
Suboptimal Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures, leading to significant loss in the mother liquor.[14]Select a Better Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] Test a range of solvents with varying polarities. If no single solvent is ideal, a mixed-solvent system can be employed.[14]
Premature Crystallization The compound crystallizes out during hot filtration, leading to product loss.Maintain High Temperature: Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.[14]
Incomplete Crystallization Not all of the dissolved product has crystallized out of the solution upon cooling.Induce and Maximize Crystallization: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product. If crystals do not form, scratching the inside of the flask with a glass rod can provide nucleation sites.[15]
Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Purity_Check Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product >98% Pure

Caption: A decision-making workflow for purification.

Experimental Protocols

Protocol 1: Column Chromatography
  • Eluent Selection: Through TLC analysis, identify a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to obtain a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in a minimal amount of the eluent. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[9]

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a consistent flow rate and do not let the column run dry.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. Allow it to cool. An ideal solvent will show high solubility when hot and low solubility when cold.[14] Ethanol or isopropanol are often good starting points for nitroaromatic compounds.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Impurity Removal Logic

The following diagram illustrates the logic behind the removal of common impurities.

ImpurityRemoval cluster_impurities Potential Impurities cluster_methods Purification Method Starting_Material Unreacted Starting Material (e.g., 4-(benzyloxy)-5-methoxy- 2-nitrobenzoic acid) Chromatography Column Chromatography (Polarity Difference) Starting_Material->Chromatography Recrystallization Recrystallization (Solubility Difference) Starting_Material->Recrystallization Byproduct Side-Reaction Byproducts (e.g., Positional Isomers) Byproduct->Chromatography Degradation Degradation Products (e.g., Hydrolyzed Ester) Degradation->Chromatography Degradation->Recrystallization Pure_Product Pure Benzyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Logic of impurity separation by purification method.

References

  • Joung, M. J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]

  • Ma, D., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Basumatary, J., et al. (n.d.). Deprotection of benzyl in ether substrates. ResearchGate. Retrieved from [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society. Retrieved from [Link]

  • Urgoitia, G., et al. (2016). Vanadium‐Catalyzed Oxidative Debenzylation of O‐Benzyl Ethers at ppm Level. Chemistry – An Asian Journal. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzyl alcohol.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Benchchem.
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  • Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Google Patents. (n.d.). WO 2010/076810 A2.
  • SIELC Technologies. (2018). Methyl p-nitrobenzoate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Retrieved from [Link]

  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. Retrieved from [Link]

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Technical Support Center: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and potential decomposition of this compound. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your research, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

What is Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and what are its primary applications?

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule often used as an intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Its structure incorporates several functional groups, including a nitroaromatic ring, a benzyl ester, and a benzyl ether, which makes it a versatile building block. However, the presence of these functionalities also predisposes the molecule to specific degradation pathways under certain conditions.

What are the known decomposition pathways for this molecule?

The primary decomposition pathways for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate can be categorized based on the trigger:

  • Thermal Decomposition: Like many nitroaromatic compounds, it can be susceptible to thermal degradation.[2][3][4][5] The high bond-dissociation energy of the C-NO₂ bond means that significant energy is required, but once initiated, the reaction can be exothermic and proceed rapidly.[4]

  • Photolytic Decomposition: The ortho-nitrobenzyl ester moiety is a well-known photolabile protecting group.[6][7] Upon exposure to UV light, it can undergo cleavage to release the corresponding carboxylic acid and form an o-nitrosobenzaldehyde derivative.[7]

  • Chemical Decomposition: The molecule is susceptible to various chemical reactions that can cleave the benzyl ether and benzyl ester groups or reduce the nitro group. These include:

    • Hydrogenolysis: Catalytic hydrogenation can cleave the benzyl ester and benzyl ether.[8][9][10][11]

    • Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid and benzyl alcohol, particularly under elevated temperatures or acidic/basic conditions.[12][13]

    • Oxidative Debenzylation: Strong oxidizing agents can cleave the benzyl ether.[14][15][16]

    • Nitro Group Reduction: A wide range of reducing agents can convert the nitro group to an amine.[17][18][19]

What are the optimal storage conditions to prevent decomposition?

To minimize decomposition, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate should be stored in a cool, dry, and dark place.[20][21][22] The container should be tightly sealed to protect it from moisture and air. It is crucial to avoid exposure to direct sunlight or other sources of UV radiation to prevent photolytic degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions based on an understanding of the molecule's chemical behavior.

Issue 1: My reaction produced an unexpected polar impurity, and the yield of my desired product is low.

Possible Cause: This is a common issue and often points to the decomposition of your starting material or product. The increased polarity of the impurity suggests the loss of one or both benzyl groups or the formation of a carboxylic acid.

Troubleshooting Steps:

  • Characterize the Impurity: Isolate the impurity and characterize it using analytical techniques such as NMR, LC-MS, and IR spectroscopy. This will provide direct evidence for the decomposition pathway.

  • Review Your Reaction Conditions:

    • Temperature: Were elevated temperatures used? If so, you may be observing thermal decomposition. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Light Exposure: Was the reaction vessel exposed to light, particularly UV light? If so, photodecomposition is a likely cause. Protect your reaction from light by wrapping the glassware in aluminum foil.

    • Reagents: Are any of the reagents known to promote debenzylation or hydrolysis? For example, strong acids or bases can facilitate the cleavage of the benzyl ester and ether.[16] If your reaction involves hydrogenation, you are likely cleaving the benzyl groups.[8]

  • Check the Purity of Your Starting Material: It's possible that the impurity was present in your starting material. Always check the purity of your reagents before starting a reaction.[23][24]

Potential Decomposition Products and Their Identification:

Decomposition Product Expected Analytical Signature Potential Cause
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acidAppearance of a carboxylic acid proton in ¹H NMR (broad singlet, ~10-13 ppm). Change in mass corresponding to the loss of a benzyl group in MS.Hydrolysis of the benzyl ester.
Benzyl 4-hydroxy-5-methoxy-2-nitrobenzoateDisappearance of a benzyl group's signals in ¹H NMR. Change in mass corresponding to the loss of a benzyl group in MS.Cleavage of the benzyl ether.
4-Hydroxy-5-methoxy-2-nitrobenzoic acidLoss of both benzyl groups' signals in ¹H NMR and a corresponding mass change in MS. Appearance of a carboxylic acid proton.Hydrolysis of the benzyl ester and cleavage of the benzyl ether.
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoateDisappearance of the nitro group's characteristic IR stretches. Significant upfield shift of aromatic protons in ¹H NMR.Reduction of the nitro group.
Visualizing the Decomposition Pathways

The following diagrams illustrate the main decomposition pathways for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

cluster_photolytic Photolytic Decomposition (UV Light) cluster_hydrolysis Hydrolysis (H₂O, Heat/Acid/Base) cluster_hydrogenolysis Hydrogenolysis (H₂, Pd/C) start Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate photolysis_product o-Nitrosobenzaldehyde derivative + 4-(Benzyloxy)-5-methoxybenzoic acid start->photolysis_product UV Light hydrolysis_product 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid + Benzyl Alcohol start->hydrolysis_product H₂O hydrogenolysis_product 4-Hydroxy-5-methoxy-2-aminobenzoic acid + Toluene start->hydrogenolysis_product H₂, Pd/C

Caption: Major decomposition pathways of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Issue 2: My reaction is not proceeding to completion, even after extended reaction times.

Possible Cause: This could be due to several factors, including impure reagents, incorrect reaction conditions, or the formation of an unreactive intermediate.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that all your reagents are pure and dry. Moisture can be particularly problematic in many organic reactions.[23]

  • Monitor the Reaction Closely: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the progress of the reaction.[23][24] This will help you determine if the reaction has stalled or if an equilibrium has been reached.

  • Consider Potential Inhibitors: Are there any potential catalysts poisons or inhibitors in your reaction mixture? For example, in catalytic hydrogenations, certain functional groups can poison the catalyst.[8]

  • Re-evaluate the Reaction Conditions: It may be necessary to adjust the temperature, concentration, or stoichiometry of your reagents. A modest increase in temperature or the addition of a catalyst might be required to drive the reaction to completion.

Experimental Protocol: Monitoring Decomposition by HPLC

This protocol provides a general method for monitoring the stability of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and detecting the formation of decomposition products.

Materials:

  • Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a small amount of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Set Up HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where the starting material and potential byproducts absorb (e.g., 254 nm and 320 nm).

  • Analyze Your Sample: Inject a sample of your reaction mixture or stored material at various time points.

  • Data Analysis: Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the starting material's peak indicates decomposition. The retention times of the new peaks can be compared to known standards of potential decomposition products if available.

Workflow for Troubleshooting Decomposition

start Unexpected Result in Experiment check_purity Check Starting Material Purity (NMR, LC-MS) start->check_purity review_conditions Review Reaction Conditions (Temp, Light, Reagents) start->review_conditions analyze_byproducts Isolate and Characterize Byproducts (HPLC, NMR, MS) start->analyze_byproducts identify_pathway Identify Decomposition Pathway check_purity->identify_pathway review_conditions->identify_pathway analyze_byproducts->identify_pathway optimize_conditions Optimize Reaction Conditions (Lower Temp, Protect from Light, Change Reagents) identify_pathway->optimize_conditions success Successful Synthesis optimize_conditions->success

Caption: A systematic workflow for troubleshooting unexpected experimental outcomes.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Neumann, M., & Giese, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 435–439. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 43(7), 1672–1675. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 42(12), 2299-2302. [Link]

  • Google Patents. (n.d.).
  • Wenzel, M., & Stricker, L. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(33), 29110–29117. [Link]

  • ResearchGate. (n.d.). Photoreactions of ortho-nitro benzyl esters. [Link]

  • Cristea, I., & Varma, R. S. (2010). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 101(1), 279-284. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. [Link]

  • Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Indian Journal of Chemistry. (2007). A new reagent for selective reduction of nitro group. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • YouTube. (2014). Synthesis & Decomposition Reactions. [Link]

  • PubChemLite. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate - The Aromatic Unit of Calicheamicin γ1I. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). [Link]

Sources

Technical Support Center: Purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the dedicated technical support guide for troubleshooting the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high purity for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. The advice provided is based on extensive experience with similar aromatic nitro compounds.

Q1: After the reaction work-up, my crude product is a persistent oil and won't crystallize. What's happening and what should I do?

A1: This is a common issue, often caused by the presence of impurities that depress the melting point of your compound and inhibit lattice formation.

  • Probable Causes & Solutions:

    • Residual Solvent: Solvents like DMF or DMSO, often used in the synthesis, can be difficult to remove. Ensure you have thoroughly removed the solvent under high vacuum, possibly with gentle heating. An NMR of the crude product can confirm the presence of residual solvent.

    • Unreacted Starting Materials: The presence of unreacted 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid or benzyl bromide can lead to an oily product. An acidic wash (e.g., with 1M HCl) followed by a basic wash (e.g., with saturated NaHCO₃ solution) during the work-up should remove these, but if the issue persists, column chromatography is the most effective solution.

    • Formation of a Eutectic Mixture: The impurities and your product might be forming a eutectic mixture, which has a lower melting point than either component alone.

  • Recommended Action:

    • First, try to precipitate the product by dissolving the oil in a minimal amount of a suitable solvent (like dichloromethane) and then adding a non-polar solvent (like hexane) dropwise until turbidity is observed. Then, cool the mixture to induce crystallization.

    • If precipitation fails, do not hesitate to move to column chromatography. It is the most robust method for separating the desired product from both polar and non-polar impurities.

Q2: My column chromatography separation is poor, with the product co-eluting with impurities. How can I improve the separation?

A2: Achieving good separation on a silica gel column requires optimizing the solvent system (mobile phase). For a compound like Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

  • Improving Resolution:

    • Solvent Polarity: If your product is co-eluting with a less polar impurity, decrease the polarity of your mobile phase (i.e., increase the percentage of hexane). If it's co-eluting with a more polar impurity, you may need to slightly increase the polarity, but do so cautiously.

    • Thin Layer Chromatography (TLC) is Key: Before running a column, always optimize your solvent system using TLC. Aim for a retention factor (Rf) of around 0.2-0.3 for your target compound to ensure good separation on the column.

    • Column Packing and Loading: Ensure your column is packed correctly to avoid channeling. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). This will result in a sharper band and better separation.

  • Suggested Solvent Systems to Try (Hexane:Ethyl Acetate):

    • Start with a 9:1 or 8:2 ratio and gradually increase the polarity.

Q3: After purification, the NMR spectrum of my product still shows a peak corresponding to the carboxylic acid starting material. Why did my work-up not remove it?

A3: This indicates that the basic wash during your work-up was not sufficient.

  • Potential Reasons:

    • Insufficient Base: You may not have used enough of the basic solution to neutralize and extract all the acidic starting material.

    • Poor Phase Mixing: If the organic and aqueous layers were not mixed vigorously enough, the extraction would be incomplete.

    • Precipitation at the Interface: Sometimes, the sodium salt of the carboxylic acid can precipitate at the interface between the two layers, preventing its complete removal.

  • Solution:

    • Re-dissolve your product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash it again with a saturated solution of NaHCO₃ or a 1M solution of NaOH. Ensure vigorous mixing for several minutes.

    • Separate the layers and wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

What is the expected appearance and melting point of pure Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate?

Pure Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is expected to be a pale yellow to white crystalline solid. While the exact melting point can vary slightly, a sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

What are the best analytical techniques to assess the purity of my final product?

A combination of techniques is always recommended for a comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure and identifying any organic impurities. The integration of the peaks should correspond to the number of protons in the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your compound and can detect even trace amounts of impurities.

  • TLC (Thin Layer Chromatography): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed for the final purification step, assuming you have a solid crude product that is reasonably pure.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good recrystallization solvent will dissolve your compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Decolorization (Optional): If your solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or a refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: High-Resolution Flash Column Chromatography

This is the recommended method for purifying the crude product, especially if it is an oil or contains multiple impurities.

  • TLC Optimization: As mentioned in Q2, find a solvent system that gives your product an Rf of 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel, using the chosen solvent system as the eluent.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading (Recommended): Dissolve your product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Then, carefully add the solid mixture to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product (Oil or Solid) Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup Initial Cleanup Column Column Chromatography Workup->Column Main Purification Recrystallize Recrystallization Column->Recrystallize Polishing Step Pure Pure Product (>98%) Recrystallize->Pure Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: A typical workflow for the purification of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Data Summary

TechniquePurposeRecommended SolventsExpected Outcome
Aqueous Wash Removal of acidic/basic starting materials1M HCl, Sat. NaHCO₃, BrineRemoval of ionic impurities
Column Chromatography Separation of organic impuritiesHexane:Ethyl Acetate (e.g., 8:2)Isolation of the target compound
Recrystallization Final purification and crystal formationEthanol, Isopropanol, or TolueneHigh purity crystalline solid

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., et al. (1989). Longman Scientific & Technical. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Validation & Comparative

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate vs. methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

This amino-ester functionality is a classic precursor for building quinazolinones, benzodiazepines, and other privileged scaffolds in medicinal chemistry, including potential HDAC inhibitors. [8]

Experimental Protocols: Validated Methodologies

The following protocols are representative methodologies grounded in established chemical literature, providing a self-validating framework for synthesis and deprotection.

Protocol 1: Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

This protocol is adapted from the synthesis described for the title compound. [8]

  • Starting Material: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

  • Esterification:

    • Suspend the carboxylic acid (1.0 eq) in methanol (approx. 10-20 volumes).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure methyl ester. [8]

Protocol 2: Selective Deprotection of Benzyl Ester via Hydrogenolysis

This is a general protocol for the cleavage of a benzyl ester in the presence of other functional groups.

  • Setup:

    • Dissolve Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Reaction:

    • Seal the reaction vessel and purge thoroughly with nitrogen, followed by hydrogen gas.

    • Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient for small scale) and stir vigorously at room temperature.

    • Note: This reaction will simultaneously reduce the nitro group and cleave the benzyl ester.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-(benzyloxy)-5-methoxybenzoic acid.

Protocol 3: Deprotection of Methyl Ester via Saponification

This protocol describes a standard basic hydrolysis of a methyl ester.

  • Setup:

    • Dissolve Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq) in a mixture of a water-miscible solvent like THF or methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH·H₂O, 2-4 eq) or sodium hydroxide (NaOH).

  • Reaction:

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate hydrolysis.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3.

    • The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract the product into an organic solvent like ethyl acetate.

Conclusion: A Strategic Choice

The decision to use Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate versus its methyl analog is a strategic one, rooted in the principles of synthetic design and protecting group orthogonality.

  • Choose the benzyl ester when your synthetic route requires a final, mild deprotection step that will not disturb other sensitive functionalities. It is the ideal choice for complex targets where chemoselectivity is paramount. Be mindful that its removal via hydrogenolysis is often accompanied by the reduction of other sensitive groups, a feature that can be exploited as a tactical advantage.

  • Choose the methyl ester when you require a robust protecting group that can withstand a variety of reaction conditions, particularly catalytic hydrogenation or mildly acidic environments. Its stability makes it a reliable workhorse, provided that the final product can tolerate the harsher conditions required for its eventual removal.

By understanding the distinct chemical personalities of these two intermediates, researchers and drug development professionals can design more elegant, efficient, and successful synthetic pathways.

References

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27, 2647-2650. [Link: Provided by Grounding Tool]
  • Akiyama, T., et al. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters with AlCl₃-N,N-dimethylaniline. Synthetic Communications, 24(15), 2179-2185. [Link: Provided by Grounding Tool]
  • Stewart, F. H. C. (1967). Comparative acidic cleavage experiments with methyl-substituted benzyl esters of amino acids. Australian Journal of Chemistry, 20(10), 2243-2249. [Link: Provided by Grounding Tool]
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Ho, T. L., & Tiong, T. (1975). Cleavage of Methyl and Benzyl Esters by Thiocyanate. Synthetic Communications, 5(4), 305-307. [Link: Provided by Grounding Tool]
  • Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730-8733.

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate. Retrieved from [Link]

A Comparative Guide to the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of complex intermediates is of paramount importance. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a valuable building block, and its synthesis can be approached through several strategic routes. This guide provides an in-depth, objective comparison of the most viable synthetic pathways, complete with detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals. The strategic placement of its functional groups—a nitro group for further transformations, two benzyl ether protecting groups, and a methoxy group—necessitates a carefully planned synthetic sequence. The primary considerations for an optimal synthesis route include the overall yield, the cost and availability of starting materials, the scalability of the process, and the inherent safety of the chemical transformations involved, particularly the nitration step.

This guide will compare three distinct synthetic routes starting from the readily available and inexpensive vanillic acid (4-hydroxy-3-methoxybenzoic acid). Each route will be dissected to understand its chemical logic, advantages, and potential drawbacks.

Route 1: Late-Stage Nitration via Benzyl Ester Intermediate

This synthetic approach prioritizes the protection of both the phenolic hydroxyl and carboxylic acid functionalities with benzyl groups prior to the critical nitration step. This strategy aims to shield these groups from the harsh conditions of nitration.

Experimental Workflow

Route 1 A Vanillic Acid B 4-(Benzyloxy)-3- methoxybenzoic Acid A->B  Benzylation   C Benzyl 4-(benzyloxy)-3- methoxybenzoate B->C  Benzyl Esterification   D Benzyl 4-(benzyloxy)-5- methoxy-2-nitrobenzoate C->D  Nitration  

Figure 1: Experimental workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

  • In a 500 mL round-bottom flask, dissolve 50.0 g (297.5 mmol) of 4-hydroxy-3-methoxybenzoic acid in a mixture of 350 mL of ethanol and 350 mL of a 2.0 M sodium hydroxide solution.

  • To this stirred solution, add 140.0 g (823.5 mmol) of benzyl bromide.

  • Heat the mixture to 65°C and maintain this temperature with stirring for 8 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with water (2 x 400 mL) to a final volume of approximately 400 mL.

  • Acidify the aqueous solution to pH 3.0 with 6 M HCl, which will cause a solid to precipitate.

  • Collect the solid by vacuum filtration and recrystallize from ethanol.

  • Dry the purified product under vacuum at 45°C to yield 4-(benzyloxy)-3-methoxybenzoic acid. An expected yield of around 83% can be achieved.[1]

Step 2: Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate

  • In a 250 mL round-bottom flask, suspend the 4-(benzyloxy)-3-methoxybenzoic acid (e.g., 10 mmol) in 100 mL of toluene.

  • Add sodium carbonate (1.1 equivalents) and a catalytic amount of a tertiary amine (e.g., triethylamine, 0.1 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Step 3: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • In a flask maintained at 20°C, dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate in acetic anhydride.

  • Slowly add nitric acid to the stirred solution.

  • Continue stirring at 20°C for 3 hours.

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product. A high yield for this step has been reported.[2]

Mechanistic Insights

The benzylation of the phenolic hydroxyl group in Step 1 is a classic Williamson ether synthesis . The sodium hydroxide deprotonates the acidic phenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction. The benzyl esterification in Step 2 proceeds via nucleophilic acyl substitution, where the carboxylate, formed by the deprotonation of the carboxylic acid by a base, attacks benzyl bromide. The final nitration step is an electrophilic aromatic substitution . The nitronium ion (NO₂⁺), generated from nitric acid and acetic anhydride, is the electrophile that attacks the electron-rich aromatic ring.

Route 1: Advantages and Disadvantages
AdvantagesDisadvantages
Protects both hydroxyl and carboxyl groups before nitration.Longer synthetic sequence.
May lead to a cleaner nitration reaction with fewer side products.The benzyl ester might be susceptible to cleavage under harsh nitration conditions.
Good overall yield reported for the nitration step.[2]Requires an additional esterification step compared to Route 3.

Route 2: Synthesis via a Methyl Ester Intermediate and Transesterification

This route involves an early-stage esterification to a methyl ester, followed by benzylation and nitration. The final step is a transesterification to the desired benzyl ester. This approach can be advantageous if the methyl ester intermediate is easier to handle and purify.

Experimental Workflow

Route 2 A Vanillic Acid B Methyl 4-hydroxy- 3-methoxybenzoate A->B  Methyl Esterification   C Methyl 4-(benzyloxy)- 3-methoxybenzoate B->C  Benzylation   D Methyl 4-(benzyloxy)-5- methoxy-2-nitrobenzoate C->D  Nitration   E Benzyl 4-(benzyloxy)-5- methoxy-2-nitrobenzoate D->E  Transesterification  

Figure 2: Experimental workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate

  • In a round-bottom flask, suspend 4-hydroxy-3-methoxybenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer and concentrate to obtain the methyl ester. This esterification is typically high-yielding.[3][4]

Step 2 & 3: Benzylation and Nitration of the Methyl Ester

  • The methyl 4-hydroxy-3-methoxybenzoate is then subjected to benzylation using benzyl bromide and a base like potassium carbonate, similar to Step 1 of Route 1.[3]

  • The resulting methyl 4-(benzyloxy)-3-methoxybenzoate is then nitrated using nitric acid to yield methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.[3]

Step 4: Transesterification to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • In a reaction vessel, dissolve methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in a suitable high-boiling point solvent like toluene.

  • Add an excess of benzyl alcohol and a catalytic amount of a suitable transesterification catalyst (e.g., a Lewis acid or a solid acid catalyst).

  • Heat the reaction mixture to reflux, and if possible, remove the methanol byproduct to drive the equilibrium towards the product.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final benzyl ester.

Mechanistic Insights

The initial methyl esterification is a Fischer esterification , an acid-catalyzed nucleophilic acyl substitution. The benzylation and nitration steps follow the same mechanisms as in Route 1. The final transesterification is also an equilibrium-controlled nucleophilic acyl substitution reaction, where benzyl alcohol displaces methanol from the ester.

Route 2: Advantages and Disadvantages
AdvantagesDisadvantages
Methyl ester intermediates are often crystalline and easy to purify.The final transesterification step can be challenging and may not go to completion.
The synthesis of the methyl ester precursor is well-documented.[3]Adds an extra step compared to a direct benzylation approach.
Avoids the direct benzylation of a carboxylic acid, which can sometimes be sluggish.The overall yield may be lower due to the additional transesterification step.

Route 3: Late-Stage Esterification of the Pre-formed Nitro-aromatic Acid

This route is the most convergent, preparing the fully substituted aromatic carboxylic acid first, followed by a final esterification step to yield the target molecule. This approach can be highly efficient if the synthesis of the carboxylic acid intermediate is straightforward.

Experimental Workflow

Route 3 A 4-(Benzyloxy)-3- methoxybenzoic Acid B 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic Acid A->B  Nitration   C Benzyl 4-(benzyloxy)-5- methoxy-2-nitrobenzoate B->C  Benzyl Esterification  

Figure 3: Experimental workflow for Route 3.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid

  • The starting material, 4-(benzyloxy)-3-methoxybenzoic acid, is prepared as described in Step 1 of Route 1.

  • The nitration of this intermediate can be achieved by oxidation of the corresponding benzaldehyde. 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde is dissolved in acetone.

  • A preheated 10% potassium permanganate solution is added slowly at 30°C.

  • The reaction mixture is stirred at 50°C for 2 hours.

  • After cooling and filtration, the filtrate is concentrated and acidified to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with a reported yield of 88%.[1]

Step 2: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • In a suitable solvent such as DMF/1,4-dioxane (1:1), dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 equivalent).

  • Add sodium bicarbonate (1.0 equivalent) and benzyl bromide (1.1 equivalents).

  • Heat the reaction mixture to 90°C and stir for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium chloride solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This method has been shown to be high yielding for similar substrates.

Mechanistic Insights

The nitration in this route occurs on the benzyl-protected vanillic acid derivative. The final esterification is a nucleophilic substitution where the carboxylate anion, formed by the deprotonation of the carboxylic acid by sodium bicarbonate, attacks benzyl bromide in an SN2 fashion.

Route 3: Advantages and Disadvantages
AdvantagesDisadvantages
Most convergent and potentially the shortest route.Nitration of the carboxylic acid may lead to decarboxylation or other side reactions under harsh conditions.
The final esterification is often a high-yielding and clean reaction.The synthesis of the nitro-aromatic carboxylic acid intermediate may be challenging.
Avoids protecting group manipulations on the final ester product.The solubility of the intermediate carboxylic acid might be poor in some organic solvents.

Comparative Analysis of Synthesis Routes

FeatureRoute 1 (Late-Stage Nitration)Route 2 (Transesterification)Route 3 (Convergent Approach)
Starting Material Vanillic AcidVanillic Acid4-(Benzyloxy)-3-methoxybenzoic Acid
Number of Steps 342
Estimated Overall Yield Moderate to HighModeratePotentially the Highest
Key Challenge Selectivity of nitration on a complex molecule.Efficiency of the final transesterification step.Synthesis of the nitro-aromatic carboxylic acid.
Scalability Good, but requires careful control of the nitration step.Moderate, the transesterification may be difficult to scale.Good, with a potentially straightforward final step.
Safety Considerations Nitration of a benzyl ester requires strict temperature control to prevent side reactions and potential decomposition.Nitration of a methyl ester is a well-established and relatively safe procedure with proper precautions.Nitration of a carboxylic acid requires careful control to avoid decarboxylation and other side reactions.
Cost-Effectiveness Uses readily available starting materials. The number of steps may increase labor and solvent costs.The use of methanol is cost-effective, but the additional step adds to the overall cost.Potentially the most cost-effective due to the shorter sequence, assuming the intermediate is accessible.

Conclusion and Recommendation

All three synthetic routes presented offer viable pathways to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. The choice of the optimal route will depend on the specific requirements of the researcher or organization, including available equipment, scale of the synthesis, and cost considerations.

  • Route 3 (Convergent Approach) appears to be the most efficient on paper, given its shorter sequence. If the synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be achieved in high yield, the final esterification step is likely to be straightforward and high-yielding. This route is recommended for its convergency and potential for high overall yield.

  • Route 1 (Late-Stage Nitration) is a solid and logical approach, protecting the sensitive functionalities before the harsh nitration step. While it involves more steps than Route 3, it may offer better control over the nitration reaction.

  • Route 2 (Transesterification) is a viable alternative, particularly if the methyl ester intermediate proves to be significantly easier to handle and purify. However, the final transesterification step may require significant optimization to achieve a high yield, making it the least favorable of the three options without further process development.

Ultimately, a preliminary small-scale experimental evaluation of each route would be the most definitive way to determine the most suitable synthesis for a specific application.

References

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2647-2650.

Sources

A Comparative Guide to the Purity Analysis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthetic chemistry, the absolute purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key building block, is no exception. Its purity profile directly influences downstream reaction yields, impurity profiles, and the overall viability of the synthetic route. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this specific nitrobenzoate derivative.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a non-volatile, UV-active molecule like Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, reversed-phase HPLC is the method of choice. The separation is predicated on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3]

The causality behind this choice is rooted in the molecule's structure. The presence of multiple aromatic rings imparts significant hydrophobicity, leading to strong retention on a C18 column, while the nitro, methoxy, and ester functionalities provide sufficient polarity to ensure elution with a suitable organic-aqueous mobile phase. The benzyl and nitrobenzoyl chromophores allow for sensitive detection using a UV detector, a standard component of any modern HPLC system.[2]

A Self-Validating HPLC Protocol

Trustworthiness in an analytical method is achieved through rigorous validation. The following protocol is designed to be inherently robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6]

Experimental Protocol: Reversed-Phase HPLC Purity Assay

  • Instrumentation and Materials:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).

    • Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid. The acid suppresses the ionization of any potential acidic impurities, ensuring consistent retention times.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient Elution:

      • 0-5 min: 60% B

      • 5-25 min: 60% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Elevated temperature reduces viscosity and improves peak shape.

    • Detection Wavelength: 254 nm. This wavelength is chosen based on the strong absorbance of the nitroaromatic chromophore.[7][8]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.

  • Data Analysis and Purity Calculation:

    • The purity is determined using an area percent calculation, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [9]

This method is considered self-validating because its performance is continuously monitored. System suitability parameters (e.g., peak tailing, theoretical plates, and reproducibility of replicate injections) must be established and met before any sample analysis, ensuring the system is performing correctly.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Solution Preparation D Inject Sample B->D C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Purity Calculation (% Area) F->G H Final Report G->H

Caption: End-to-end workflow for the HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary workhorse, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute via different physical principles.[2] This approach provides a higher degree of confidence in the purity value.

Technique Principle of Separation/Detection Strengths for this Analyte Limitations for this Analyte
HPLC-UV Differential partitioning between liquid mobile and solid stationary phases; UV absorbance detection.[10][11]High resolution for closely related impurities; excellent quantitation and reproducibility; non-destructive.[2]May not detect impurities that lack a UV chromophore; co-elution of impurities is possible.
Thin-Layer Chromatography (TLC) Partitioning between a liquid mobile phase moving up a solid stationary phase by capillary action.[12]Fast, simple, and cost-effective for preliminary screening and reaction monitoring.[10][13]Primarily qualitative/semi-quantitative; lower resolution and sensitivity compared to HPLC.[14]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]High efficiency for volatile compounds.[13]Not suitable. The analyte has a high molecular weight and low volatility, requiring high temperatures that would cause thermal degradation.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei (protons) in a magnetic field.[15][16]An absolute, primary method that does not require a reference standard of the analyte itself; provides structural information.[16][17][18]Lower sensitivity than HPLC; requires a highly pure internal standard and longer analysis times; may be complex for samples with many overlapping signals.[15]

Expert Insights:

  • GC is fundamentally unsuitable for this large, non-volatile molecule. Attempting to analyze it by GC would lead to decomposition in the injector port, not separation.

  • TLC serves as an excellent preliminary tool. It can quickly confirm the presence of the main spot and give a rough idea of impurity levels during synthesis but lacks the quantitative power needed for final quality control.[13]

  • qNMR is the gold standard for certifying a reference standard. Its power lies in its ability to provide a direct purity value traceable to SI units without needing a pre-certified standard of the same compound.[15][19] However, for routine batch-to-batch analysis, its lower throughput and higher complexity make HPLC more practical.[2]

Method_Selection start Purity Analysis Required for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate q1 Is the analyte volatile & thermally stable? start->q1 q2 Need for high resolution & quantitation? q1->q2 No gc Use Gas Chromatography (GC) q1->gc Yes q3 Need for absolute purity value (e.g., Reference Standard)? q2->q3 Yes tlc Use TLC (Screening only) q2->tlc No hplc Use HPLC q3->hplc No (Routine QC) qnmr Use qNMR q3->qnmr Yes

Sources

A Spectroscopic Journey: Unraveling the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the precise characterization of novel compounds and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key research compound, with its precursors. By examining the subtle yet significant shifts in NMR, IR, and Mass Spectra at each synthetic stage, we can confidently track the molecular transformations and validate the final product's identity. This guide is structured to not only present the data but to also elucidate the underlying chemical principles that govern these spectroscopic changes, thereby offering a self-validating framework for your own synthetic endeavors.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a multi-step process that builds complexity upon a readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). Each step introduces a new functional group, leaving a distinct fingerprint on the molecule's spectroscopic profile. Understanding this progression is key to interpreting the spectral data.

The logical synthetic route, which will form the basis of our spectroscopic comparison, is as follows:

Synthetic_Pathway Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Precursor_1 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic acid Vanillic_Acid->Precursor_1 Benzylation & Nitration Target Benzyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate Precursor_1->Target Esterification Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Vanillic_Acid Nitration Nitration Nitration->Vanillic_Acid Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Precursor_1

Caption: Synthetic pathway from Vanillic Acid to the target compound.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The following table compares the ¹H NMR spectral data of the key compounds in our synthetic pathway.

Compound Functional Group Protons & Chemical Shift (δ, ppm) Aromatic Protons & Chemical Shift (δ, ppm)
Vanillic Acid -COOH: ~12.5 (s, 1H)-OH: ~9.5 (s, 1H)-OCH₃: 3.87 (s, 3H)7.55 (d, J=1.8 Hz, 1H)7.53 (dd, J=8.2, 1.8 Hz, 1H)6.95 (d, J=8.2 Hz, 1H)
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid -COOH: 13.58 (br s, 1H)-OCH₃: 3.92 (s, 3H)-CH₂-: 5.25 (s, 2H)7.70 (s, 1H)7.46-7.40 (m, 6H)7.39 (s, 1H)
Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Predicted) -OCH₃: ~3.9 (s, 3H)-CH₂- (ester): ~5.3-5.4 (s, 2H)-CH₂- (ether): ~5.2 (s, 2H)~7.6-7.8 (m, 2H)~7.3-7.5 (m, 10H)

Analysis of ¹H NMR Shifts:

  • From Vanillic Acid to 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid: The most significant changes are the disappearance of the phenolic -OH signal and the appearance of a singlet around 5.25 ppm, characteristic of the benzylic methylene (-CH₂-) protons of the newly introduced benzyl ether group. The aromatic region simplifies due to the substitution pattern, and the remaining aromatic protons on the benzoic acid ring are deshielded by the electron-withdrawing nitro group, shifting them downfield. The carboxylic acid proton also experiences a downfield shift.[1]

  • From 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: The broad singlet of the carboxylic acid proton disappears and is replaced by a new singlet for the benzylic protons of the benzyl ester group, expected to be in a similar region to the benzyl ether protons but potentially slightly further downfield due to the influence of the carbonyl group. The aromatic protons of the newly added benzyl group will overlap with those of the existing benzyl group, leading to a complex multiplet in the aromatic region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule.

Compound Key Carbon Chemical Shifts (δ, ppm)
Vanillic Acid -COOH: 167.5-OCH₃: 55.8Aromatic C-O: 151.7, 147.8Aromatic C-H: 124.6, 115.3, 112.9Aromatic C-C: 121.9
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Predicted) -COOH: ~165-OCH₃: ~56-CH₂-: ~71Aromatic C-NO₂: ~140Aromatic C-O: ~150-155Other Aromatic C: ~110-135
Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Predicted) -C=O (ester): ~164-OCH₃: ~56-CH₂- (ester): ~67-CH₂- (ether): ~71Aromatic C-NO₂: ~140Aromatic C-O: ~150-155Other Aromatic C: ~110-136

Analysis of ¹³C NMR Shifts:

  • Introduction of the Benzyl Ether and Nitro Groups: The introduction of the benzyl ether is confirmed by the appearance of a peak around 71 ppm for the benzylic carbon. The carbons of the benzyl group's aromatic ring will appear in the 127-136 ppm range. The nitration of the ring introduces a strong electron-withdrawing group, which will significantly impact the chemical shifts of the aromatic carbons, particularly the carbon bearing the nitro group (C-NO₂) which is expected to be deshielded.

  • Formation of the Benzyl Ester: The carboxylic acid carbon signal will be replaced by an ester carbonyl carbon signal, which is typically found slightly upfield. A new peak for the benzylic carbon of the benzyl ester will appear around 67 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the presence or absence of specific functional groups.

Compound Key IR Absorptions (cm⁻¹)
Vanillic Acid 3500-2500 (broad, O-H of carboxylic acid)3483 (O-H of phenol)1670 (C=O of carboxylic acid)1609 (C=C of aromatic ring)1280 (C-O stretch)
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Predicted) 3300-2500 (broad, O-H of carboxylic acid)1700 (C=O of carboxylic acid)1520 & 1340 (N-O of nitro group)1600 (C=C of aromatic ring)1270 (C-O stretch)
Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Predicted) 3100-3000 (C-H of aromatic rings)2950 (C-H of -CH₂- and -OCH₃)1725 (C=O of ester)1520 & 1340 (N-O of nitro group)1600 (C=C of aromatic ring)1260 (C-O stretch of ester and ether)

Analysis of IR Spectra:

  • From Vanillic Acid: The broad O-H stretch of the phenolic group disappears upon benzylation. The characteristic strong, broad O-H stretch of the carboxylic acid remains in the intermediate. The most telling new peaks are the asymmetric and symmetric stretches of the nitro group, which are typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • To the Final Product: The broad O-H stretch of the carboxylic acid vanishes, and a strong, sharp C=O stretching band for the ester appears at a higher wavenumber (around 1725 cm⁻¹) compared to the carboxylic acid. The other key functional group absorptions remain.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
Vanillic Acid 168153 (M-CH₃)⁺, 125 (M-COOH)⁺
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid 317300 (M-OH)⁺, 272 (M-COOH)⁺, 91 (C₇H₇)⁺
Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Predicted) 407316 (M-C₇H₇)⁺, 286 (M-CO₂C₇H₇)⁺, 91 (C₇H₇)⁺

Analysis of Mass Spectra:

  • Step-wise Increase in Molecular Weight: The molecular ion peak will increase at each step, corresponding to the addition of the benzyl group (90 Da) and the nitro group (45 Da), followed by the second benzyl group (90 Da) with the loss of a proton.

  • Characteristic Fragmentation: A prominent peak at m/z 91 is the hallmark of a benzyl group, corresponding to the stable tropylium cation (C₇H₇)⁺. This peak should be present in the spectra of both the intermediate and the final product. The fragmentation of the ester in the final product is expected to show the loss of the benzyloxycarbonyl radical.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg sample of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Record the positions of the major absorption bands.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Identify the molecular ion peak and major fragment ions.

Logical Framework for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_Synthesis Synthetic Progression cluster_Analysis Spectroscopic Analysis cluster_Validation Validation Start Starting Material (Vanillic Acid) Intermediate Intermediate (4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic acid) Start->Intermediate Final_Product Final Product (Benzyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate) Intermediate->Final_Product NMR NMR (1H & 13C) - Proton environments - Carbon skeleton Final_Product->NMR IR IR - Functional group presence/absence Final_Product->IR MS Mass Spectrometry - Molecular weight - Fragmentation pattern Final_Product->MS Comparison Compare experimental data with precursors and theoretical predictions NMR->Comparison IR->Comparison MS->Comparison Confirmation Confirm structure and purity Comparison->Confirmation

Caption: Workflow for the spectroscopic validation of the synthesis.

Conclusion

This comprehensive spectroscopic comparison provides a robust framework for the synthesis and characterization of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. By methodically analyzing the changes in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra at each synthetic step, researchers can gain a high degree of confidence in the identity and purity of their compounds. The principles outlined in this guide are broadly applicable to the characterization of other novel organic molecules, emphasizing the power of a multi-technique spectroscopic approach in modern chemical research.

References

  • PubChem. Vanillic acid. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

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A Comparative Benchmarking Guide to the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two primary synthetic routes to obtain Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The methodologies are critically evaluated for their efficiency, yield, and overall practicality for researchers and professionals in drug development. All protocols are presented with detailed, step-by-step instructions to ensure reproducibility.

Introduction to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule whose structural motifs are of significant interest in medicinal chemistry. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which is a common step in the synthesis of bioactive molecules.[1] The benzyloxy and methoxy groups on the aromatic ring influence the molecule's electronic properties and can play a role in its interaction with biological targets.[1] A thorough understanding of its synthetic efficiency is paramount for its practical application in research and development.

Synthetic Routes: A Comparative Overview

Two principal synthetic pathways for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate are benchmarked in this guide:

  • Route 1: Multi-step Synthesis from Vanillic Acid. This classic approach involves the sequential modification of the readily available starting material, vanillic acid.

  • Route 2: Direct Nitration of a Benzylated Precursor. This route offers a more direct approach by introducing the nitro group in the final step.

The following sections will delve into the specifics of each route, providing detailed protocols and a comparative analysis of their respective efficiencies.

Route 1: Multi-step Synthesis Commencing from Vanillic Acid

This synthetic pathway is a well-established method that begins with the protection of the phenolic hydroxyl group of vanillic acid, followed by nitration and subsequent esterification.

Rationale for Experimental Choices

The selection of this multi-step approach is grounded in the principles of protecting group chemistry and regioselective electrophilic aromatic substitution. The initial benzylation of the phenolic hydroxyl group is crucial to prevent unwanted side reactions during the subsequent nitration step. The electron-donating nature of the methoxy and benzyloxy groups directs the incoming nitro group to the ortho position, ensuring the desired isomer is the major product. The final esterification with benzyl alcohol yields the target molecule.

Experimental Workflow

cluster_0 Route 1: From Vanillic Acid A Vanillic Acid B Benzylation A->B Benzyl Bromide, NaOH, Ethanol C 4-(Benzyloxy)-3-methoxybenzoic acid B->C Yield: 83% D Nitration C->D HNO3, H2SO4 E 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid D->E Yield: ~88% (from aldehyde analog) F Esterification E->F Benzyl Alcohol, Acid Catalyst G Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate F->G cluster_1 Route 2: Direct Nitration H Benzyl 4-(benzyloxy)-3-methoxybenzoate I Nitration H->I Nitric Acid, Acetic Anhydride J Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate I->J Reported Yield: 100%

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates, the molecule Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate stands as a noteworthy synthetic target. Its architecture, featuring a strategically substituted nitrobenzoic acid core, makes it a valuable precursor for a variety of more complex molecular entities. The standard synthesis, often commencing from readily available starting materials like vanillic acid, involves a sequence of protection, nitration, and esterification steps.[1]

However, the "standard" route is not always the optimal one. Challenges such as substrate sensitivity to harsh acidic or basic conditions, steric hindrance, and the formation of difficult-to-remove byproducts necessitate a broader perspective on the available chemical toolkit. This guide provides an in-depth comparison of alternative reagents and methodologies for the key transformations in the synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. We will move beyond simple procedural lists to explore the mechanistic rationale behind each choice, empowering researchers to select the most efficient and robust pathway for their specific needs.

PART 1: The Strategic Blueprint: Deconstructing the Synthesis

A successful synthesis begins with a sound retrosynthetic strategy. The target molecule can be disconnected at two primary locations: the benzyl ether linkage and the benzyl ester linkage. This reveals a core precursor, 4-hydroxy-5-methoxy-2-nitrobenzoic acid, which itself can be derived from simpler starting materials.

G Target Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Precursor1 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid Target->Precursor1  Ester Disconnection Precursor2 Benzyl Alcohol Target->Precursor2 Precursor3 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid Precursor1->Precursor3  Ether Disconnection Precursor4 Benzylating Agent (e.g., BnBr) Precursor1->Precursor4 Start Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Precursor3->Start  Nitration

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three critical transformations we will explore:

  • Nitration: The regioselective introduction of the nitro group.

  • O-Benzylation (Ether Formation): The protection of the phenolic hydroxyl group.

  • Esterification (Ester Formation): The conversion of the carboxylic acid to its benzyl ester.

PART 2: Forging the Benzyl Ether Linkage: A Comparison of Benzylating Agents

The formation of the 4-benzyloxy ether is a crucial step that protects the phenolic hydroxyl group, preventing unwanted side reactions during subsequent transformations.[2] While the classical approach is robust, milder alternatives offer significant advantages for sensitive substrates.

Method A: The Classic - Williamson Ether Synthesis

This foundational method involves the deprotonation of the phenol with a base, followed by nucleophilic attack on an electrophilic benzyl source.

  • Reagents : Benzyl bromide (BnBr) or benzyl chloride (BnCl) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetone.[2]

  • Mechanism : A straightforward SN2 reaction. The choice of base is critical; NaH is a strong, non-nucleophilic base suitable for complete deprotonation, while K₂CO₃ is a milder, heterogeneous base often sufficient for phenols.

  • Expertise & Trustworthiness : This method is a workhorse of organic synthesis due to its reliability and cost-effectiveness. However, the requirement of a base makes it unsuitable for base-sensitive substrates. The potential for N-alkylation or C-alkylation side reactions in complex molecules must also be considered.

Method B: The Neutral Alternative - Dudley's Reagent

For substrates that cannot tolerate basic or acidic conditions, reagents that operate under neutral conditions are invaluable.

  • Reagent : 2-Benzyloxy-1-methylpyridinium triflate, often referred to as Dudley's Reagent.[3]

  • Mechanism : The reagent thermally decomposes to generate an electrophilic "benzyl cation equivalent" and 2-methoxypyridine. The alcohol substrate then attacks this electrophile without the need for an external acid or base promoter.

  • Expertise & Trustworthiness : This reagent is exceptionally mild and has proven effective where other methods fail.[3] It is particularly advantageous for complex molecules with multiple sensitive functional groups. The primary drawback is the higher cost and need to prepare the reagent, although an in situ preparation method has been developed.[3]

Method C: The Acid-Activated Pathway
  • Reagent : Benzyl trichloroacetimidate with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[4]

  • Mechanism : The imidate is protonated by the acid catalyst, making it a highly reactive leaving group. The alcohol attacks the benzylic carbon to form the ether.

  • Expertise & Trustworthiness : This method provides a robust acidic alternative to the Williamson synthesis. It is particularly useful when basic conditions must be strictly avoided. The reaction proceeds under mild conditions and typically gives high yields.

MethodKey ReagentsTypical ConditionsKey AdvantagesKey Disadvantages
Williamson Benzyl Bromide, K₂CO₃/NaHDMF or Acetone, RT to 80°CCost-effective, high-yielding, reliableRequires base, not for sensitive substrates
Dudley's Reagent 2-Benzyloxy-1-methylpyridinium triflateToluene or Trifluorotoluene, HeatNeutral conditions, exceptionally mildReagent cost, potential for thermal degradation
Trichloroacetimidate Benzyl trichloroacetimidate, TfOH (cat.)Dichloromethane, 0°C to RTMild acidic conditions, high-yieldingRequires anhydrous conditions, acid-sensitive groups may react

PART 3: The Final Coupling: Alternative Strategies for Benzyl Ester Formation

The final step, or a step prior to nitration depending on the synthetic route, is the formation of the benzyl ester. The choice of esterification method is heavily influenced by the steric hindrance around the carboxylic acid and the presence of other sensitive functional groups.

Method A: The Brute Force - Fischer-Speier Esterification

This is the quintessential acid-catalyzed esterification, relying on Le Châtelier's principle to drive the reaction to completion.

  • Reagents : A large excess of benzyl alcohol (acting as both reagent and solvent) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

  • Mechanism : The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

  • Expertise & Trustworthiness : While simple and inexpensive, this method is often incompatible with acid-sensitive molecules.[6][7] The high temperatures and strongly acidic conditions can lead to side reactions, such as decomposition or sulfonation of the aromatic ring.[6]

Method B: The Mild Mediator - Steglich Esterification

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for sensitive and sterically demanding substrates.[8][9]

  • Reagents : A carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]

  • Mechanism : The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[8]

  • Expertise & Trustworthiness : This is one of the most reliable and versatile methods for esterification under mild conditions.[7] Its primary drawback is the formation of a stoichiometric amount of dicyclohexylurea (DCU) byproduct when using DCC, which can sometimes be difficult to remove completely.[11]

Method C: The Redox Route - Mitsunobu Reaction

The Mitsunobu reaction is renowned for its exceptionally mild conditions and its ability to proceed with inversion of configuration at a chiral alcohol center (though this is not relevant for benzyl alcohol).[12]

  • Reagents : Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13]

  • Mechanism : This is a redox-coupled reaction. The PPh₃ and DEAD combine to form a betaine, which activates the alcohol. The carboxylate then acts as the nucleophile in an SN2 displacement to form the ester.

  • Expertise & Trustworthiness : The reaction conditions are nearly neutral and occur at or below room temperature, making it suitable for highly sensitive molecules. However, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which require careful chromatographic purification to remove. Studies have also shown that using more acidic carboxylic acids, such as those containing nitro groups, can lead to better yields, making this method particularly relevant for our target synthesis.[13][14]

G start Is the substrate acid-sensitive? node_fischer Consider Fischer Esterification start->node_fischer No steric_hindrance Is steric hindrance a factor? start->steric_hindrance Yes node_steglich Consider Steglich Esterification node_mitsunobu Consider Mitsunobu Reaction steric_hindrance->node_steglich Yes byproduct_issue Are stoichiometric byproducts an issue? steric_hindrance->byproduct_issue No byproduct_issue->node_steglich Yes byproduct_issue->node_mitsunobu No

Caption: Decision workflow for selecting an esterification method.

PART 4: Validated Experimental Protocols

To demonstrate the practical application of these alternatives, detailed protocols for the Steglich Esterification and the nitration of vanillic acid are provided below.

Protocol 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid via Direct Nitration

This protocol outlines the synthesis of a key intermediate from vanillic acid.[15][16]

  • Dissolution : In a flask equipped with a magnetic stirrer, dissolve vanillic acid (20 g, 119 mmol) in glacial acetic acid (200 mL).

  • Addition of Nitrating Agent : Cool the solution in an ice bath. Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise while maintaining the internal temperature below 10°C.

  • Reaction : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Quenching : Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation : Collect the precipitate by vacuum filtration.

  • Washing : Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying : Dry the product under vacuum at 50°C to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a yellow powder. (Typical yield: 40-50%).[15]

Protocol 2: Benzyl Ester Formation via Steglich Esterification

This protocol describes the esterification of a generic nitrobenzoic acid precursor with benzyl alcohol.

  • Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid precursor (e.g., 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, 10 mmol), benzyl alcohol (1.1 eq, 11 mmol), and anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition : Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq, 1 mmol).

  • Cooling : Cool the stirred solution to 0°C in an ice bath.

  • Coupling Agent Addition : Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) portion-wise to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup :

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl ester.

Conclusion

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate offers a compelling case study in the importance of reagent selection in modern organic chemistry. While classical methods like the Williamson ether synthesis and Fischer esterification are valuable, their limitations in the face of sensitive substrates are significant. Milder, more sophisticated alternatives such as the use of Dudley's reagent for benzylation, or the Steglich and Mitsunobu reactions for esterification, provide the modern chemist with powerful tools to overcome these challenges. The optimal choice will always depend on a careful analysis of the substrate's properties, the desired scale of the reaction, and economic considerations. By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can design more efficient, robust, and successful synthetic routes.

References

  • Hughes, D. L., & Reamer, R. A. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link][13][14]

  • Green Stone Swiss. (2026, January 8). Organic Synthesis with 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Versatile Reagent. Retrieved January 21, 2026, from [Link][17]

  • PubMed. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Journal of Organic Chemistry. [Link][14]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link][10]

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  • Varasi, M., Walker, K. A., & Maddox, M. L. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 54(12), 3049-3054. [Link]

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A Comparative Cost Analysis for the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

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A Comparative Guide to the Biological Activity of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and its analogs. We will delve into the synthesis, known biological activities, and structure-activity relationships (SAR) of this class of compounds, supported by available experimental data. This guide aims to serve as a valuable resource for identifying promising avenues for further research and development of novel therapeutics based on this scaffold.

Introduction: The Versatile Nitrobenzoate Scaffold

Substituted nitrobenzoic acids and their esters represent a versatile scaffold in medicinal chemistry. The strong electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of other substituents, allows for the fine-tuning of their interactions with various biological targets.[1][2] Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, with its characteristic substitution pattern, has emerged as a key intermediate in the synthesis of complex bioactive molecules and as a potential pharmacophore in its own right.[3][4] This guide will explore the known biological landscape of its analogs, drawing comparisons to inform future drug design strategies.

Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and its Analogs

The parent compound, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, is typically synthesized from vanillic acid. The synthetic route generally involves the protection of the hydroxyl and carboxylic acid groups, followed by nitration. A common method involves the benzylation of the 4-hydroxyl group of a vanillic acid ester, followed by nitration to introduce the nitro group at the 2-position. The carboxylic acid can then be esterified with benzyl alcohol to yield the final product.[3][4]

A general synthetic pathway is outlined below:

Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate vanillic_acid Vanillic Acid esterification Esterification (e.g., MeOH, H2SO4) vanillic_acid->esterification methyl_vanillate Methyl Vanillate esterification->methyl_vanillate benzylation Benzylation (e.g., Benzyl Bromide, K2CO3) methyl_vanillate->benzylation benzylated_intermediate Methyl 4-(benzyloxy)-3-methoxybenzoate benzylation->benzylated_intermediate nitration Nitration (e.g., HNO3, Ac2O) benzylated_intermediate->nitration nitrated_intermediate Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate nitration->nitrated_intermediate hydrolysis Hydrolysis (e.g., NaOH) nitrated_intermediate->hydrolysis acid_intermediate 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid hydrolysis->acid_intermediate final_esterification Esterification (e.g., Benzyl Alcohol, DCC) acid_intermediate->final_esterification final_product Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate final_esterification->final_product MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compound analogs incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Future Directions

Based on the analysis of related compound classes, several hypotheses for the SAR of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate analogs can be proposed:

  • The Nitro Group: The position and presence of the nitro group are likely critical for biological activity, particularly in the context of anticancer effects through bioreduction. [5][6]Investigating analogs with the nitro group at different positions or replaced with other electron-withdrawing groups would be a key area of study.

  • The Benzyloxy and Methoxy Groups: These groups significantly influence the lipophilicity and electronic properties of the molecule. [7]Modifications to these groups, such as altering the length of the alkyl chain of the ether or replacing them with other substituents, could modulate potency and selectivity.

  • The Benzyl Ester: The ester group can affect the compound's stability, solubility, and potential to act as a prodrug. [8]Exploring a range of ester analogs (e.g., methyl, ethyl, substituted benzyl esters) would be crucial to optimize pharmacokinetic properties.

SAR of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Analogs Core Core Scaffold: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate R1 R1: Benzyl Ester Group - Affects stability and PK properties Core->R1 R2 R2: Benzyloxy Group - Influences lipophilicity and target binding Core->R2 R3 R3: Methoxy Group - Modulates electronic properties Core->R3 Nitro NO2: Nitro Group - Key for potential anticancer activity Core->Nitro

Caption: Key structural features for SAR studies.

Future research should focus on:

  • Systematic Synthesis: Synthesizing a focused library of analogs with systematic variations at the key positions identified above.

  • Broad Biological Screening: Screening these analogs against a diverse panel of cancer cell lines and a range of enzymes to identify lead compounds and their primary biological targets.

  • Mechanism of Action Studies: For active compounds, elucidating the precise mechanism of action through biochemical and cellular assays.

Conclusion

The Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct comparative data on its analogs is limited, analysis of related compound classes suggests potential for significant anticancer and enzyme inhibitory activities. The key to unlocking this potential lies in a systematic approach to analog synthesis and biological evaluation, guided by the structure-activity relationship principles outlined in this guide. The provided experimental protocols and SAR insights offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory practice that demands meticulous attention. This guide provides a detailed protocol for the proper disposal of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a complex aromatic nitro compound. The procedures outlined here are grounded in the principles of chemical safety and environmental responsibility, drawing from established guidelines for handling similar chemical structures.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is fundamental to its safe handling and disposal. Its structure suggests several potential hazards:

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and, in some cases, explosive nature, particularly when dry.[1] Nitroaromatic compounds are often classified as hazardous waste due to their environmental persistence and potential for mutagenicity or carcinogenicity.[2][3]

  • Benzyl Benzoate Moiety: Benzyl benzoate is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[4][5][6] It can also cause skin and eye irritation.[7]

  • Aromatic Ethers: Aromatic ethers can be flammable and may form explosive peroxides upon prolonged exposure to air and light, although this is more common with certain structures like ethyl ether.[1]

Based on these structural components, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate should be treated as a hazardous substance requiring specialized disposal procedures.

Table 1: Hazard Profile and Regulatory Considerations

Hazard Class Potential Effects Primary Disposal Concern
Acute Toxicity (Oral) Harmful if swallowed[5][6][8]Prevention of ingestion and environmental contamination.
Skin/Eye Irritation May cause irritation upon contact[7]Use of appropriate Personal Protective Equipment (PPE).
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[6]Prevention of release into waterways.
Nitroaromatic Compound Potential for toxicity, mutagenicity, and reactivity.[2][3]Segregation and disposal as hazardous chemical waste.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate for any purpose, including disposal, it is imperative to wear appropriate PPE.

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, tested according to EN 374, should be worn.[4][8] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[6]

  • Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[5][7]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.[5]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

Disposal Workflow: A Step-by-Step Protocol

The disposal of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate must adhere to institutional and regulatory guidelines for hazardous waste.[1][9] The following protocol provides a systematic approach to ensure safety and compliance.

Step 1: Waste Identification and Segregation

All materials contaminated with Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate must be classified as hazardous waste.[10] This includes:

  • Unused or excess product.

  • Solutions containing the compound.

  • Contaminated labware (e.g., glassware, pipette tips, filter paper).

  • Contaminated PPE.

It is critical to segregate this waste stream from others to prevent inadvertent chemical reactions.[10][11] Specifically, do not mix with strong acids, bases, or oxidizing agents.

Step 2: Container Selection and Labeling
  • Container: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[9][10] Plastic containers are often preferred for their durability.[12] The container must have a secure, tight-fitting lid.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[9][10] The label should include:

    • The full chemical name: "Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate".

    • The date waste was first added.[10]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] This area should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Conditions: Keep the container closed at all times, except when adding waste.[1][9] Store in a cool, dry, and well-ventilated location away from heat, sunlight, and incompatible materials.[1]

Step 4: Final Disposal

The ultimate disposal of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate waste must be managed by a licensed hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[9][12]

  • Provide the EHS office with a complete and accurate description of the waste.

High-temperature incineration is a common and effective method for the disposal of nitroaromatic compounds.[10]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[6]

  • Absorb: For liquid spills, use an inert absorbent material such as sand, clay, or diatomaceous earth.[5][7]

  • Collect: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.[5][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Diagrammatic Representation of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

DisposalWorkflow Disposal Workflow for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Waste Generation PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Fume Hood PPE->FumeHood Identify Identify as Hazardous Waste FumeHood->Identify Spill Spill Occurs FumeHood->Spill Segregate Segregate from Incompatible Wastes Identify->Segregate Container Select and Label Appropriate Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Waste Pickup EHS->Pickup End Professional Disposal (e.g., Incineration) Pickup->End Contain Contain and Absorb Spill Spill->Contain CollectSpill Collect Spill Debris Contain->CollectSpill CollectSpill->Container

Sources

Personal protective equipment for handling Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. Moving beyond a simple checklist, we will explore the why behind each procedural step, grounding our protocols in the chemical nature of the molecule itself. This approach ensures a self-validating system of safety, building a culture of trust and expertise in our laboratories.

Hazard Identification and Risk Assessment: A Molecular Perspective

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule whose safety profile is determined by the interplay of its constituent functional groups. A thorough risk assessment begins with understanding this structure.

The primary acute hazard identified for this compound is that it is Harmful if swallowed (H302) [1]. However, a deeper analysis of its structure—containing a nitroaromatic ring, two benzyl ether groups, and a benzoate ester—reveals further potential hazards that must be managed.

  • Nitroaromatic Core: The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the molecule's reactivity and toxicity.[2][3] Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity, including the risk of causing methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[4] They can be reactive, particularly in nucleophilic aromatic substitution reactions, and some are known to be mutagenic or carcinogenic.[5][6] While many nitroaromatics require specific conditions to become explosive, this potential should not be disregarded.[2]

  • Benzyl Ether and Benzoate Moieties: Ethers, including benzyl ethers, can form explosive peroxides over time if exposed to air and light, although this is less of a concern for solids.[7][8] Both benzyl and benzoate groups are common in organic chemistry and generally present a lower hazard profile, but they can act as skin or eye irritants.[9][10]

Given this profile, we must treat Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate not just as a compound harmful upon ingestion, but as a substance requiring careful handling to prevent skin contact, inhalation, and environmental release.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety gogglesDouble-gloving: Butyl or Nitrile rubber gloves[11]Fully-buttoned laboratory coatNot required if handled in a certified chemical fume hood.
Preparing Solutions Chemical safety goggles and face shieldDouble-gloving: Butyl or Nitrile rubber gloves[11]Fully-buttoned laboratory coatNot required if handled in a certified chemical fume hood.
Running Reactions Chemical safety gogglesDouble-gloving: Butyl or Nitrile rubber gloves[11]Fully-buttoned laboratory coatNot required if handled in a certified chemical fume hood.
Large-Scale Operations Chemical safety goggles and face shieldHeavy-duty Butyl or Nitrile glovesChemical-resistant apron over laboratory coatRecommended; consult safety officer for respirator selection.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty Butyl or Nitrile glovesChemical-resistant suit or coveralls[12]Air-purifying respirator with appropriate cartridges.

Causality Behind PPE Choices:

  • Hand Protection: The choice of Butyl or Nitrile rubber is based on their documented resistance to nitro compounds.[11] Double-gloving provides an additional layer of protection against tears and minimizes exposure during glove removal.

  • Eye Protection: A face shield is recommended when handling liquids or during procedures with a splash hazard to protect the entire face, not just the eyes.[13]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation risk. This engineering control is the primary method of respiratory protection.[9]

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate cluster_assessment Risk Assessment cluster_ppe PPE Protocol Start Start: Identify Task CheckSolid Handling Solid? Start->CheckSolid CheckLiquid Handling Liquid/Solution? CheckSolid->CheckLiquid No PPE_Solid Standard PPE: - Safety Goggles - Lab Coat - Double Nitrile/Butyl Gloves CheckSolid->PPE_Solid Yes CheckSpill Spill or Emergency? CheckLiquid->CheckSpill No PPE_Liquid Enhanced PPE: - Goggles & Face Shield - Lab Coat - Double Nitrile/Butyl Gloves CheckLiquid->PPE_Liquid Yes CheckSpill->PPE_Solid No (Default) PPE_Spill Emergency PPE: - Goggles & Face Shield - Chemical-Resistant Suit - Heavy-Duty Gloves - Respirator CheckSpill->PPE_Spill Yes End End: Task Complete PPE_Solid->End Proceed with Caution PPE_Liquid->End Proceed with Caution PPE_Spill->End Proceed with Caution

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.